molecular formula C8H7NO3 B1314457 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde CAS No. 95849-26-6

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde

Cat. No.: B1314457
CAS No.: 95849-26-6
M. Wt: 165.15 g/mol
InChI Key: OZNRIAMVJSYDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNRIAMVJSYDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538031
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95849-26-6
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and relevant chemical data to facilitate further research and application of this molecule.

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde (CAS No. 95849-26-6) is a derivative of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold.[2] This core structure is analogous to the well-known 1,4-benzodioxane derivatives, which are known to exhibit a wide range of biological activities.[3] The introduction of a carbaldehyde group at the 7-position provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

PropertyValue
CAS Number 95849-26-6[2]
Molecular Formula C₈H₇NO₃[2]
Molecular Weight 165.15 g/mol [2]
Appearance Solid[2]

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde. The first involves the construction of the dioxinopyridine ring system from a substituted pyridine precursor, followed by formylation. The second, and more direct approach, is the formylation of the pre-synthesized 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core.

Route 1: Synthesis of the Core Heterocycle followed by Formylation

This route is a two-step process beginning with the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, which is then formylated to introduce the aldehyde functionality at the 7-position.

Step 1: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

The synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core can be achieved through several methods, with the intramolecular Smiles rearrangement and direct cyclization of 3-hydroxy-2-pyridones being the most common.[3][4]

Experimental Protocol: Cyclization of 3-Hydroxy-2-pyridone

This protocol is adapted from a general method for the synthesis of 1,4-dioxino[2,3-b]pyridines.[5]

Materials:

  • 3-Hydroxy-2-pyridone

  • Sodium Hydride (NaH)

  • Hexamethylphosphoramide (HMPA)

  • 1,2-Dibromoethane

  • Chloroform

  • Ice water

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (2.2 equivalents) in hexamethylphosphoramide (HMPA), a solution of 3-hydroxy-2-pyridone (1.0 equivalent) in HMPA is added dropwise at room temperature.

  • The mixture is stirred for 1 hour at room temperature.

  • 1,2-Dibromoethane (1.1 equivalents) is added to the reaction mixture.

  • The reaction mixture is heated to 100 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The aqueous layer is extracted with chloroform.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.[5]

Step 2: Formylation of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and is the proposed method for introducing the carbaldehyde group at the 7-position of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring.[1][6][7] The electron-donating nature of the dioxino ring is expected to direct the formylation to the adjacent 7-position.

Experimental Protocol: Vilsmeier-Haack Formylation

This is a general procedure for the Vilsmeier-Haack reaction and would require optimization for this specific substrate.[1][6][7]

Materials:

  • 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Sodium acetate solution (for workup)

  • Ethyl acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.

  • A solution of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in a suitable inert solvent (e.g., DCM) is then added to the freshly prepared Vilsmeier reagent at low temperature.

  • The reaction mixture is allowed to warm to room temperature or gently heated to drive the reaction to completion, monitored by TLC.

  • Upon completion, the reaction is quenched by pouring it onto crushed ice and then neutralized with a suitable base, such as a saturated sodium acetate solution.

  • The product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is purified by column chromatography on silica gel.

Route 2: Synthesis from a Formylated Pyridine Precursor

An alternative strategy involves the synthesis of a pyridine precursor that already contains the aldehyde functionality, followed by the formation of the dioxino ring.

Step 1: Synthesis of 2,3-Dihydroxy-5-formylpyridine

The synthesis of this intermediate is a critical step. A plausible approach is the formylation of 2,3-dihydroxypyridine. Standard formylation reactions such as the Reimer-Tiemann or Vilsmeier-Haack reactions could be employed, though regioselectivity may be a challenge.

Step 2: Cyclization with 1,2-Dibromoethane

The resulting 2,3-dihydroxy-5-formylpyridine would then be cyclized with 1,2-dibromoethane under basic conditions, similar to the protocol described in Route 1, Step 1, to yield the final product.

Data Presentation

Synthesis StepStarting MaterialReagentsSolventTemperatureTimeYield
Route 1, Step 1 3-Hydroxy-2-pyridoneNaH, 1,2-DibromoethaneHMPA100 °C4 hNot specified in literature
Route 1, Step 2 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridinePOCl₃, DMFDCM (proposed)RT to reflux-Not specified in literature

Visualizations

Synthesis_Route_1 cluster_step1 Step 1: Synthesis of Dioxinopyridine Core cluster_step2 Step 2: Formylation start1 3-Hydroxy-2-pyridone product1 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine start1->product1 Cyclization reagents1 1. NaH, HMPA 2. 1,2-Dibromoethane product2 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde product1->product2 Formylation reagents2 POCl3, DMF (Vilsmeier-Haack)

Caption: Synthetic pathway for Route 1.

Synthesis_Route_2 cluster_step1_route2 Step 1: Synthesis of Formylated Precursor cluster_step2_route2 Step 2: Cyclization start2 2,3-Dihydroxypyridine product3 2,3-Dihydroxy-5-formylpyridine start2->product3 Formylation reagents3 Formylating Agent (e.g., Vilsmeier or Reimer-Tiemann) final_product 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde product3->final_product Cyclization reagents4 1,2-Dibromoethane, Base

Caption: Synthetic pathway for Route 2.

Conclusion

This technical guide outlines two plausible and chemically sound synthetic routes for the preparation of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde. While Route 1, involving the formylation of the pre-formed dioxinopyridine core via a Vilsmeier-Haack reaction, appears to be the more direct approach, both pathways offer viable strategies for obtaining the target molecule. The provided experimental protocols are based on established methodologies for similar transformations and serve as a strong foundation for further experimental work. Optimization of reaction conditions will be crucial for achieving high yields and purity. This guide is intended to support researchers and scientists in the synthesis and exploration of this and related compounds for potential applications in drug discovery and development.

References

An In-depth Technical Guide on 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde. This heterocyclic compound belongs to the pyridodioxane class, a scaffold of increasing interest in medicinal chemistry due to its presence in various biologically active molecules. The fusion of a pyridine ring with a dioxane moiety creates a unique electron distribution and three-dimensional structure that can be exploited for targeted drug design. This document outlines a plausible synthetic route, predicted spectral data, and potential therapeutic applications to facilitate further research and development of this compound and its derivatives. Pyridine-based ring systems are extensively used in drug design, and their fusion with other heterocyclic structures often leads to compounds with significant pharmacological activity.

Physicochemical Properties

PropertyValueSource
Molecular Formula C8H7NO3Calculated
Molecular Weight 165.15 g/mol Calculated
CAS Number 95849-26-6Sigma-Aldrich[1]
Appearance Solid (predicted)Sigma-Aldrich[1]
SMILES O=Cc1cnc2OCCOc2c1Sigma-Aldrich[1]
InChI 1S/C8H7NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-5H,1-2H2Sigma-Aldrich[1]
InChI Key OZNRIAMVJSYDHX-UHFFFAOYSA-NSigma-Aldrich[1]

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is not published. However, a plausible two-step synthesis can be proposed based on established methodologies for the synthesis of the core scaffold and subsequent formylation of electron-rich heterocyclic systems.

Synthesis of the Core Scaffold: 2,3-Dihydro-[2][3]dioxino[2,3-b]pyridine

The synthesis of the 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine core can be achieved via a Smiles rearrangement, a powerful method for the formation of heterocyclic systems.[2] This approach offers a versatile route starting from readily available 2-halo-3-hydroxypyridines.

Experimental Protocol:

  • Step 1: Synthesis of 2-(2-hydroxyethoxy)-3-hydroxypyridine. To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add ethylene glycol (1.2 eq) and a base like potassium carbonate (2.5 eq). Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Step 2: Intramolecular Cyclization via Smiles Rearrangement. The intermediate from Step 1 is then subjected to cyclization. Dissolve the 2-(2-hydroxyethoxy)-3-hydroxypyridine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Add a strong base such as sodium hydride (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction is quenched by the slow addition of water. The product, 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine, is then extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. Purification can be achieved by column chromatography.

Synthesis_of_Core_Scaffold 2-chloro-3-hydroxypyridine 2-chloro-3-hydroxypyridine Intermediate 2-(2-hydroxyethoxy)-3-hydroxypyridine 2-chloro-3-hydroxypyridine->Intermediate K2CO3, DMF Ethylene_glycol Ethylene_glycol Ethylene_glycol->Intermediate Core_Scaffold 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine Intermediate->Core_Scaffold NaH, THF (Smiles Rearrangement)

Caption: Synthetic pathway to the 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine core.

Formylation of the Core Scaffold: Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring can be effectively achieved using the Vilsmeier-Haack reaction.[4][5] The 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine scaffold is expected to be sufficiently electron-rich for this transformation, with formylation likely occurring at the 7-position due to the directing effects of the fused dioxane ring.

Experimental Protocol:

  • Step 1: Preparation of the Vilsmeier Reagent. In a flask cooled in an ice bath, add phosphorus oxychloride (POCl3) (1.5 eq) to anhydrous dimethylformamide (DMF) (3.0 eq) dropwise with stirring. The Vilsmeier reagent is formed in situ.

  • Step 2: Formylation. To the prepared Vilsmeier reagent, add a solution of 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine (1.0 eq) in DMF dropwise at 0 °C. After the addition is complete, the reaction mixture is heated to 60-80 °C for 2-4 hours.

  • Step 3: Work-up and Purification. The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium bicarbonate solution. The precipitated solid, 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be performed by recrystallization or column chromatography.

Vilsmeier_Haack_Formylation Core_Scaffold 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine Target_Compound 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde Core_Scaffold->Target_Compound Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Compound

Caption: Vilsmeier-Haack formylation of the core scaffold to yield the target compound.

Predicted Spectroscopic Data

As experimental spectra are not available, the following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-2, H-34.3 - 4.5m-O-CH2-CH2-O
H-67.0 - 7.2d~8-9Pyridine Ring
H-88.0 - 8.2d~8-9Pyridine Ring
CHO9.8 - 10.1s-Aldehyde Proton
13C NMR Predicted Chemical Shift (δ, ppm)
C-2, C-364 - 66
C-4a140 - 142
C-6118 - 120
C-7130 - 132
C-8150 - 152
C-8a155 - 157
CHO190 - 192
Infrared (IR) Spectroscopy
Wavenumber (cm-1)IntensityAssignment
3100-3000WeakC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
2850-2750WeakC-H stretch (aldehyde)
1700-1680StrongC=O stretch (aldehyde)
1600-1580Medium-StrongC=C/C=N stretch (pyridine ring)
1250-1000StrongC-O stretch (dioxane ring)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation patterns would likely involve the loss of the formyl group (CHO), ethylene oxide, and cleavage of the dioxane ring.

m/zInterpretation
165[M]+• (Molecular Ion)
136[M - CHO]+
121[M - C2H4O]+•
107Further fragmentation
78Pyridine fragment

Potential Biological Activity and Drug Development Applications

While no specific biological data exists for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde, the broader class of pyridodioxane and related heterocyclic systems has shown a range of biological activities, suggesting potential avenues for investigation.

Derivatives of the 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine scaffold have been explored for their potential as:

  • Anticancer Agents: Many pyridine-fused heterocyclic compounds exhibit cytotoxic activity against various cancer cell lines. The planar structure of the pyridodioxane system could allow for intercalation with DNA or interaction with the ATP-binding sites of kinases.[6]

  • Kinase Inhibitors: The pyridine moiety is a common feature in many approved kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. The overall scaffold could be decorated with various substituents to achieve selectivity for specific kinases.[7][8]

  • Central Nervous System (CNS) Agents: Some pyridodioxane derivatives have been investigated for their activity on CNS targets.

A hypothetical mechanism of action as a kinase inhibitor is depicted below.

Hypothetical_MOA cluster_kinase Kinase Active Site Hinge_Region Hinge Region (Amino Acid Residues) Inhibition Inhibition of Kinase Activity Hinge_Region->Inhibition ATP_Pocket ATP Binding Pocket ATP_Pocket->Inhibition Target_Compound 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde Target_Compound->Hinge_Region H-Bonding (Pyridine-N) Target_Compound->ATP_Pocket Hydrophobic/van der Waals Interactions

Caption: Hypothetical binding mode of the target compound in a kinase active site.

Conclusion

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde represents a novel chemical entity with potential for further exploration in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data. The information presented herein is intended to serve as a starting point for researchers interested in synthesizing and evaluating this and related compounds for various therapeutic applications. Further experimental validation is necessary to confirm the predicted properties and explore the full potential of this promising scaffold.

References

In-Depth Technical Guide: 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde (CAS 95849-26-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is a heterocyclic organic compound with the CAS number 95849-26-6. Its structure, which incorporates a pyridine ring fused with a 1,4-dioxane ring, makes it a subject of interest in medicinal chemistry and materials science. The presence of the aldehyde functional group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a plausible synthetic route, and a discussion of its potential biological significance based on related structures.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde. The following table summarizes the known and computed properties.

PropertyValueSource
CAS Number 95849-26-6[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Appearance Solid[1]
IUPAC Name 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine-7-carbaldehydePubChem
SMILES O=Cc1cnc2OCCOc2c1[1]
InChI 1S/C8H7NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-5H,1-2H2[1]
InChIKey OZNRIAMVJSYDHX-UHFFFAOYSA-N[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Topological Polar Surface Area 48.4 Ų[2]
Hydrogen Bond Acceptor Count 4PubChem
Complexity 174[2]

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

The proposed synthesis involves the formation of the dioxinopyridine core followed by the introduction of the carbaldehyde group. A potential starting material could be a suitably substituted pyridine derivative.

Synthetic Pathway A 2,3-Dichloro-5-methylpyridine B 2-Chloro-3-hydroxy-5-methylpyridine A->B Selective Hydrolysis C 2-(2-Hydroxyethoxy)-3-hydroxy-5-methylpyridine B->C Williamson Ether Synthesis (Ethylene Glycol) D 7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine C->D Intramolecular Cyclization (Smiles Rearrangement) E 7-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine D->E Radical Bromination (NBS) F 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde E->F Oxidation

Caption: Hypothetical synthetic pathway for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Methyl-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine

This step is adapted from the synthesis of related dioxinopyridine structures.

  • Reaction Setup: A solution of 2-chloro-3-hydroxy-5-methylpyridine (1.0 eq) in a suitable aprotic polar solvent such as DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Sodium hydride (2.2 eq) is added portion-wise at 0 °C, followed by the dropwise addition of 2-bromoethanol (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to intramolecular cyclization (Smiles rearrangement) by heating with a strong base like potassium tert-butoxide in a high-boiling point solvent such as DMSO. The final product is purified by column chromatography on silica gel.

Step 2: Bromination of the Methyl Group

  • Reaction Setup: 7-Methyl-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine (1.0 eq) is dissolved in a non-polar solvent like carbon tetrachloride in a flask equipped with a reflux condenser and a light source for radical initiation.

  • Reagent Addition: N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN are added.

  • Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude 7-(bromomethyl) derivative is used in the next step without further purification.

Step 3: Oxidation to the Aldehyde

  • Reaction Setup: The crude 7-(bromomethyl)-2,3-dihydro-[2][3]dioxino[2,3-b]pyridine (1.0 eq) is dissolved in a suitable solvent mixture, for example, DMSO and water.

  • Reagent Addition: An oxidizing agent such as sodium bicarbonate or N-methylmorpholine N-oxide (NMO) is added.

  • Reaction Conditions: The mixture is heated at a temperature ranging from 100 to 150 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde, is purified by column chromatography or recrystallization.

Potential Biological Activity and Applications

There is no specific data on the biological activity of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde in the scientific literature. However, the biological activities of structurally related pyridine and dihydropyridine derivatives are well-documented, suggesting potential areas of investigation for this compound.

  • Antimicrobial and Antifungal Activity: Many pyridine derivatives exhibit a broad spectrum of antimicrobial and antifungal properties. The nitrogen atom in the pyridine ring can interact with various biological targets in microorganisms.

  • Antineoplastic Activity: Certain dihydropyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] The planar heterocyclic system can intercalate with DNA or inhibit key enzymes involved in cell proliferation.

  • Central Nervous System (CNS) Activity: The pyridine scaffold is present in numerous drugs acting on the CNS. Depending on the substitutions, derivatives can exhibit anticonvulsant, anxiolytic, or sedative effects.

  • Enzyme Inhibition: The pyridine ring system is a common motif in the design of enzyme inhibitors, for example, kinase inhibitors, which are crucial in cancer therapy.

Potential_Applications cluster_0 Core Structure cluster_1 Potential Biological Activities A 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde B Antimicrobial A->B C Antineoplastic A->C D CNS Activity A->D E Enzyme Inhibition A->E

Caption: Potential areas of biological investigation for the title compound.

Safety Information

Specific safety data for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is not available. However, for the parent compound, 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine, the following GHS hazard statements have been reported.[5]

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While specific experimental data for this molecule is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the knowledge of related compounds. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its potential in drug discovery and materials science.

References

Reactions of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique scaffold, combining a pyridine ring with a dihydro-dioxin moiety, presents a versatile platform for the synthesis of novel molecular entities with potential therapeutic applications. The aldehyde functional group at the 7-position serves as a key handle for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the predicted reactivity of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde, offering detailed experimental protocols and quantitative data for key reactions based on established methodologies for structurally related compounds.

Core Reactivity Profile

The chemical behavior of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is primarily dictated by the aldehyde group, which is susceptible to nucleophilic attack and oxidation. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the aldehyde. Based on the general principles of organic chemistry and literature precedents for similar heterocyclic aldehydes, the following classes of reactions are anticipated to be highly effective.

Key Reactions and Experimental Protocols

Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions with active methylene compounds, such as in the Knoevenagel condensation, to form carbon-carbon double bonds. These reactions are fundamental in the synthesis of various derivatives, including chalcones and other intermediates.

Table 1: Knoevenagel Condensation of Heterocyclic Aldehydes with Active Methylene Compounds

AldehydeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
Pyridine-4-carbaldehydeMalononitrileH2O:EtOH (1:1)Not Specified90-95[1]
Substituted BenzaldehydesMalononitrileGallium Chloride (solvent-free)Few minutesHigh[2]
Aromatic AldehydesMalononitrilePyridine-based Mesoporous Organosilica/EtOH2 h>90[3]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials: 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde (1 mmol), malononitrile (1 mmol), ethanol (2.5 mL), water (2.5 mL).

  • Procedure: To a solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde in a 1:1 mixture of ethanol and water, add malononitrile at room temperature with magnetic stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is isolated by filtration, washed with a cold 1:1 ethanol/water mixture, and dried.[1]

  • Expected Product: (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)methylene-malononitrile.

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Condensation start Start reactants Mix Aldehyde and Malononitrile in EtOH/H2O start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor by TLC stir->monitor isolate Filter and Wash Solid Product monitor->isolate Reaction Complete dry Dry Product isolate->dry end End dry->end

A generalized workflow for the Knoevenagel condensation reaction.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This reaction is highly versatile, allowing for the introduction of a wide range of substituents.

Table 2: Wittig Reaction of Aldehydes

AldehydeWittig ReagentBase/SolventReaction TimeYield (%)Reference
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOH/Dichloromethane10 minNot Specified[4]
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOH/DMF30 minNot Specified[5]
Various AldehydesVarious Alkyl HalidesNaHCO3/H2O1 hNot Specified[6]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Materials: 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde (1 mmol), benzyltriphenylphosphonium chloride (1.1 mmol), 50% aqueous sodium hydroxide, dichloromethane.

  • Procedure: To a vigorously stirred solution of the aldehyde and the phosphonium salt in dichloromethane, add the sodium hydroxide solution dropwise.[4]

  • Continue stirring for the appropriate amount of time while monitoring the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and dichloromethane. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Expected Product: 7-(2-phenylethenyl)-2,3-dihydro-dioxino[2,3-b]pyridine.

Diagram 2: Wittig Reaction Mechanism

Wittig_Reaction ylide Phosphonium Ylide betaine Betaine Intermediate ylide->betaine + Aldehyde aldehyde Aldehyde aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Elimination

Key intermediates in the Wittig reaction pathway.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.

Table 3: Reductive Amination of Aldehydes

AldehydeAmineReducing Agent/SolventReaction TimeYield (%)Reference
Various AldehydesVarious AminesNaBH(OAc)3/EtOAc6 hNot Specified[7]
BenzaldehydeAnilineNaBH4/Benzoic Acid/THF60 min92[8]
BenzaldehydeAnilineNaBH4/DOWEX(R)50WX8/THF15 min93[9]

Experimental Protocol: Reductive Amination with Aniline

  • Materials: 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde (1 mmol), aniline (1.1 mmol), sodium triacetoxyborohydride (1.2 mmol), ethyl acetate (5 mL).

  • Procedure: To a solution of the aldehyde in ethyl acetate, add aniline followed by sodium triacetoxyborohydride.[7]

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Expected Product: N-((2,3-dihydro-dioxino[2,3-b]pyridin-7-yl)methyl)aniline.

Diagram 3: Reductive Amination Logical Flow

Reductive_Amination step1 Step 1: Imine Formation Aldehyde + Amine ⇌ Iminium Ion + H2O step2 Step 2: Reduction Iminium Ion + Reducing Agent → Amine step1->step2 In situ

The two-step, one-pot process of reductive amination.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable functional group for further derivatization, such as amide bond formation.

Table 4: Oxidation of Heterocyclic Aldehydes

AldehydeOxidizing Agent/ConditionsYield (%)Reference
2-Picoline (to Picolinic Acid)Alkaline KMnO4, boilingNot Specified[10]
2-Cyanopyridine (hydrolysis)Alkaline hydrolysis, then acid neutralizationHigh[11]
Primary Alcohols/AldehydesKMnO4 (basic) or Cr(VI) (acidic)Not Specified[12]

Experimental Protocol: Oxidation with Potassium Permanganate

  • Materials: 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde (1 mmol), potassium permanganate (KMnO4), sodium hydroxide, sulfuric acid, water.

  • Procedure: Prepare a dilute aqueous solution of the aldehyde containing sodium hydroxide.

  • Slowly add a solution of potassium permanganate while maintaining the reaction temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Work-up: After the reaction is complete, filter off the manganese dioxide precipitate.

  • Acidify the filtrate with sulfuric acid to a pH of ~3-4 to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

  • Expected Product: 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carboxylic acid.

Conclusion

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is a promising building block for the synthesis of a wide array of novel compounds. The reactivity of its aldehyde group allows for a multitude of transformations, including condensation reactions, Wittig olefinations, reductive aminations, and oxidations. The experimental protocols provided in this guide, derived from established procedures for analogous structures, offer a solid foundation for researchers to explore the chemistry of this versatile scaffold and to develop new molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions for this specific substrate is encouraged to achieve maximum efficiency and yield.

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical identity, structural features, and provides a plausible synthetic pathway based on established methodologies for the core scaffold. While experimental data on this specific molecule is limited in publicly accessible literature, this guide offers a foundational understanding for researchers exploring its potential applications.

Chemical Identity and Properties

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is a solid organic compound.[1] It belongs to the class of pyridodioxines, which are heterocyclic compounds containing a fused pyridine and 1,4-dioxin ring system. The presence of the aldehyde functional group at the 7-position provides a reactive handle for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.

PropertyValueSource
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
CAS Number 95849-26-6[1]
Appearance Solid[1]
SMILES String O=Cc1cnc2OCCOc2c1[1]
InChI Key OZNRIAMVJSYDHX-UHFFFAOYSA-N[1]

Molecular Structure

Due to the absence of publicly available crystallographic data for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde, the precise bond lengths and angles have not been experimentally determined. However, the structure can be inferred from its constituent rings and functional groups. The molecule consists of a dihydropyridine ring fused with a 1,4-dioxin ring. The "dihydro" designation indicates the presence of two hydrogen atoms that saturate one of the double bonds in the dioxin ring. The carbaldehyde group (-CHO) is attached to the 7-position of the pyridine ring.

Computational chemistry tools can provide theoretical insights into the molecule's three-dimensional conformation, bond parameters, and electronic properties. Such studies would be invaluable for understanding its reactivity and potential interactions with biological targets.

Synthesis

Proposed Experimental Protocol: Synthesis of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Scaffold

The synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system can be effectively achieved through a base-catalyzed intramolecular nucleophilic aromatic substitution (Smiles rearrangement) of a suitably substituted pyridine precursor.[2]

Step 1: Formation of the Alcohol Intermediate

A substituted 2-halopyridine, such as 2-chloro-3-hydroxypyridine, is reacted with a suitable nucleophile that introduces a hydroxyl group. For example, reaction with (R)-(-)-glycidol in the presence of a base like sodium hydride in an appropriate solvent such as dimethylformamide (DMF) would yield the corresponding alcohol intermediate.

Step 2: Intramolecular Cyclization (Smiles Rearrangement)

The alcohol intermediate, upon treatment with a strong base like potassium tert-butoxide in a solvent such as tert-butanol, undergoes intramolecular cyclization to form the tricyclic 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system.[2] The reaction is typically heated to facilitate the rearrangement.

Step 3: Formylation at the 7-position

To introduce the carbaldehyde group at the 7-position, a formylation reaction would be necessary. A common method for the formylation of aromatic rings is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (e.g., formed from phosphorus oxychloride and dimethylformamide). Alternatively, ortho-lithiation followed by quenching with a formylating agent could be employed.

Purification: The final product would be purified using standard laboratory techniques such as column chromatography on silica gel.

Characterization: The structure of the synthesized compound would be confirmed by spectroscopic methods including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_synthesis Proposed Synthetic Workflow Start 2-Chloro-3-hydroxypyridine Intermediate1 Alcohol Intermediate Start->Intermediate1 Nucleophilic Substitution (e.g., (R)-(-)-glycidol, Base) Intermediate2 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine Intermediate1->Intermediate2 Intramolecular Smiles Rearrangement (Strong Base, Heat) End 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde Intermediate2->End Formylation (e.g., Vilsmeier-Haack Reaction)

Caption: Proposed synthetic workflow for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde.

Potential Applications in Drug Discovery

While the specific biological activity of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde has not been extensively reported, the broader class of pyridopyrimidines and related fused heterocyclic systems are known to exhibit a wide range of pharmacological activities.[3] These include roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3]

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is an analogue of 1,4-benzodioxane derivatives, which are known to possess diverse biological activities.[2] The aldehyde functionality at the 7-position serves as a versatile chemical handle for the synthesis of a library of derivatives. Through reactions such as reductive amination, Wittig reactions, and condensations, a variety of substituents can be introduced, allowing for the exploration of structure-activity relationships (SAR).

G cluster_drug_discovery Drug Discovery Logical Relationship Core 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde Library Library of Derivatives Core->Library Chemical Modification SAR Structure-Activity Relationship (SAR) Studies Library->SAR Biological Screening Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical workflow for the utilization of the title compound in drug discovery.

Conclusion

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This technical guide has summarized the currently available information regarding its structure and properties and has proposed a viable synthetic route. Further research is warranted to fully elucidate its chemical and biological characteristics, including detailed spectroscopic and crystallographic analysis, and to explore its potential in medicinal chemistry through the synthesis and evaluation of a diverse library of derivatives. Such efforts could lead to the discovery of new lead compounds for the treatment of a variety of diseases.

References

The Core Chemistry of Dihydropyridine Carbaldehydes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and pharmacological significance of dihydropyridine carbaldehydes, offering crucial insights for researchers in medicinal chemistry and drug discovery.

Dihydropyridine carbaldehydes represent a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their significance is most notably highlighted by their role as L-type calcium channel blockers, a critical therapeutic class for the management of cardiovascular diseases such as hypertension and angina. This technical guide delves into the fundamental chemistry of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, reactivity, and mechanism of action.

Synthesis of Dihydropyridine Carbaldehydes: The Hantzsch Reaction

The cornerstone of dihydropyridine synthesis is the Hantzsch reaction, a multi-component reaction first described in 1881.[1] This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, most commonly ammonia or ammonium acetate.[2][3] The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents on the dihydropyridine ring, including the crucial carbaldehyde group, by selecting the appropriate starting aldehyde.

The generally accepted mechanism of the Hantzsch synthesis proceeds through several key intermediates, as illustrated below.[2][4] The reaction is initiated by the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) from the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[2]

Hantzsch_Mechanism reactants Aldehyde (R-CHO) + 2x β-Ketoester + Ammonia (NH3) knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) reactants->knoevenagel Knoevenagel Condensation enamine Enamine Intermediate reactants->enamine Enamine Formation michael_adduct Michael Adduct knoevenagel->michael_adduct enamine->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Cyclization product 1,4-Dihydropyridine cyclized_intermediate->product Dehydration

Figure 1: Hantzsch Dihydropyridine Synthesis Mechanism.

Numerous modifications to the classical Hantzsch reaction have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation, ultrasonic irradiation, and a wide array of catalysts.[1][5]

Quantitative Comparison of Catalysts for Hantzsch Synthesis

The choice of catalyst can significantly impact the efficiency of the Hantzsch synthesis. The following table summarizes the performance of various catalysts in the synthesis of a model dihydropyridine, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

CatalystAldehydeβ-KetoesterNitrogen SourceSolventTemperature (°C)TimeYield (%)
None (Classical)BenzaldehydeEthyl acetoacetateNH4OHEthanolReflux12 hLow
Phosphotungstic acid on AluminaBenzaldehydeEthyl acetoacetateNH4OAcNeatRoom Temp2.3-5 h>75
Silica Supported Tungstosilicic AcidBenzaldehyde3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)801.5 h90
Ceric Ammonium Nitrate (CAN)5-Bromothiophene-2-carboxaldehydeVarious 1,3-dionesNH4OAcSolvent-freeRoom Temp1-3 hGood to Excellent
Glycine-HCl Buffer (pH 2.2)Various aromatic aldehydesEthyl/Methyl acetoacetate(NH4)2CO3Aqueous Buffer50-6510-70 min75-98

This table is a synthesis of data from multiple sources to illustrate comparative performance.[2][6][7][8]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative dihydropyridine carbaldehyde and its key chemical transformations.

Synthesis of Diethyl 4-(2-formylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is an adaptation of the classical Hantzsch synthesis for a carbaldehyde-substituted derivative.

Materials:

  • 2-Formylbenzaldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-formylbenzaldehyde (1 mmol) and ethyl acetoacetate (2 mmol) in ethanol.

  • Add ammonium acetate (1.5 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.

Oxidation of 1,4-Dihydropyridines to Pyridines

The oxidation of the dihydropyridine ring to the corresponding pyridine is a significant reaction, both in terms of metabolic fate and synthetic utility. Manganese dioxide (MnO₂) is a common and effective oxidizing agent for this transformation.[7]

Materials:

  • 1,4-Dihydropyridine derivative (1 mmol)

  • Activated Manganese Dioxide (MnO₂) (5-10 equivalents by weight)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the 1,4-dihydropyridine (1 mmol) in dichloromethane in a round-bottom flask.

  • Add activated manganese dioxide (5-10 fold excess w/w).

  • Stir the mixture at room temperature. The reaction can be accelerated by sonication or microwave irradiation (e.g., 100 °C for 1 minute).[7]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite or alumina to remove the MnO₂.

  • Wash the filter cake with dichloromethane.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the pyridine derivative.

Reduction of 1,4-Dihydropyridines to Piperidines

The reduction of the dihydropyridine ring affords the corresponding piperidine, a common scaffold in medicinal chemistry. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation.

Materials:

  • 1,4-Dihydropyridine derivative (1 mmol)

  • Sodium borohydride (NaBH₄) (2-4 equivalents)

  • Methanol or Ethanol

Procedure:

  • Dissolve the 1,4-dihydropyridine (1 mmol) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2-4 equivalents) in portions to control the reaction.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude piperidine derivative.

  • Purify the product by column chromatography if necessary.

Experimental_Workflow start Hantzsch Reaction: Aldehyde + β-Ketoester + NH3 dhp 1,4-Dihydropyridine Carbaldehyde start->dhp oxidation Oxidation (e.g., MnO2) dhp->oxidation reduction Reduction (e.g., NaBH4) dhp->reduction pyridine Pyridine Derivative oxidation->pyridine piperidine Piperidine Derivative reduction->piperidine Calcium_Channel_Blockade DHP Dihydropyridine Carbaldehyde Derivative L_type L-type Voltage-Gated Calcium Channel DHP->L_type Blocks Ca_influx Calcium (Ca²⁺) Influx L_type->Ca_influx Allows Vasodilation Vasodilation (Smooth Muscle Relaxation) Ca_influx->Vasodilation Inhibits Contraction BP_reduction Reduced Blood Pressure Vasodilation->BP_reduction

References

Fused Pyridine Ring Systems: An In-depth Technical Guide to Exploratory Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fused pyridine ring systems are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence in biologically active compounds, including a wide range of FDA-approved drugs, underscores the critical importance of efficient and versatile synthetic strategies for their construction. This technical guide provides a comprehensive overview of the core exploratory synthesis of these vital heterocyclic scaffolds, with a focus on quantitative data, detailed experimental protocols, and the logical connections between various synthetic methodologies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fused pyridine rings can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. This section provides a comparative analysis of some of the most prominent synthetic routes.

Classical Named Reactions for Quinoline Synthesis

Traditional methods for quinoline synthesis, many of which were developed over a century ago, remain relevant in modern organic synthesis, albeit often with significant modifications to improve yields and reaction conditions.

Table 1: Comparison of Classical Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldPurityKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolinesLow to moderateOften requires extensive purificationUses readily available starting materialsHarsh, exothermic reaction conditions; often low yields and formation of tarry byproducts[1]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesModerateVariableMore versatile than the Skraup synthesisCan produce mixtures of regioisomers
Combes Quinoline Aniline, β-diketone2,4-disubstituted quinolinesGoodGoodGood yields for specific substitution patterns[1]Limited to 2,4-disubstituted products
Friedländer Annulation 2-aminoaryl aldehyde or ketone, compound with an α-methylene groupPolysubstituted quinolinesHighHighHigh versatility and excellent yields[1]Requires synthesis of often unstable 2-aminoaryl carbonyl compounds[1]
Modern Catalytic and Multicomponent Approaches

In recent decades, the development of transition-metal-catalyzed reactions and multicomponent reactions (MCRs) has revolutionized the synthesis of fused pyridine systems, offering milder reaction conditions, greater efficiency, and access to a wider range of molecular diversity.

Table 2: Comparison of Modern Synthetic Methods for Fused Pyridines

Synthesis MethodFused SystemKey Reagents/CatalystsTypical YieldKey Advantages
Palladium-Catalyzed C-H Arylation Pyrido[1,2-a]indoles, QuinolinesPd(OAc)₂, phosphine ligands, baseModerate to ExcellentHigh atom economy, direct functionalization of C-H bonds[2]
Intramolecular Heck Reaction Pyrido[1,2-a]indoles, QuinolizinonesPd(0) catalyst, baseGood to ExcellentExcellent for constructing cyclic systems, including strained rings[3]
Groebke-Blackburn-Bienaymé (GBB) Imidazo[1,2-a]pyridinesAldehyde, isocyanide, 2-aminopyridine, acid catalystGood to ExcellentHigh diversity, one-pot synthesis of complex molecules[4]
Aryne Annulation Pyrido[1,2-a]indoles, IndolizinesAryne precursor, nucleophilic pyridine derivativeModerate to GoodMetal-free, rapid construction of fused systems[5]
Thorpe-Ziegler Reaction Thieno[2,3-b]pyridinesDinitrile, strong baseGoodEffective for the synthesis of five-membered rings fused to the pyridine core

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the synthesis of various fused pyridine ring systems.

Synthesis of Polysubstituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a highly versatile method for preparing polysubstituted quinolines from 2-aminoaryl aldehydes or ketones and a compound containing an active methylene group.[1]

Protocol:

  • To a solution of the 2-aminoaryl ketone (1.0 mmol) in ethanol (10 mL), add the active methylene compound (1.2 mmol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol) or acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired quinoline derivative.

Palladium-Catalyzed Intramolecular C-H Arylation for the Synthesis of Fused Heteroaromatic Compounds

This protocol describes the synthesis of a fused heteroaromatic compound via an intramolecular palladium-catalyzed C-H arylation of a pyridine derivative.[2]

Protocol:

  • To a screw-capped test tube equipped with a magnetic stirring bar, add the N-aryl-2-quinolinecarboxyamide substrate (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)₂ (10 mol %), and triphenylphosphine (10 mol %).[2]

  • Dissolve the mixture in N,N-dimethylacetamide (DMA) (3.1 mL).[2]

  • Stir the reaction mixture at 110 °C for 24 hours.[2]

  • After cooling to room temperature, add water (3 mL) to the reaction mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fused heteroaromatic product.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction for Imidazo[1,2-a]pyridine Synthesis

The GBB reaction is a powerful one-pot method for the synthesis of imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[4]

Protocol:

  • In a reaction vessel, combine the 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%) in a suitable solvent (e.g., methanol).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-amino-imidazo[1,2-a]pyridine derivative.

Synthesis of Quinolizinium Salts via Rh(III)-Catalyzed C-H Bond Activation

This procedure outlines the synthesis of quinolizinium salts from 2-vinylpyridines and alkynes using a rhodium catalyst.[6]

Protocol:

  • A sealed tube containing [Cp*RhCl₂]₂ (0.0028 mmol) and Cu(BF₄)₂·6H₂O (0.14 mmol) is evacuated and purged with oxygen gas three times.[6]

  • A solution of 2-vinylpyridine (0.28 mmol) and the alkyne (0.34 mmol) in methanol (1.0 mL) is added to the tube via syringe under an oxygen atmosphere.[6]

  • The reaction is stirred at 60 °C for 18 hours under an oxygen atmosphere.[6]

  • After completion, the mixture is diluted with dichloromethane (10 mL) and filtered through a Celite pad.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the quinolizinium salt.[6]

Signaling Pathways and Experimental Workflows

Fused pyridine derivatives are known to interact with various biological targets, including key enzymes in signaling pathways implicated in diseases such as cancer. The following diagrams illustrate some of these pathways and provide a visual representation of a general synthetic workflow.

EGFR_signaling_pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS recruits PI3K PI3K Dimerization->PI3K recruits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Fused Pyrimidine Inhibitors (e.g., Gefitinib) Inhibitor->EGFR

Figure 1: Simplified EGFR signaling pathway. Fused pyrimidine-based inhibitors, such as gefitinib, target the ATP-binding site of the EGFR tyrosine kinase, blocking downstream signaling.[7][8]

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Permeability Raf_MEK_ERK->Endothelial_Cell PI3K_Akt->Endothelial_Cell Inhibitor Fused Pyrimidine Inhibitors (e.g., Sorafenib) Inhibitor->VEGFR2

Figure 2: VEGFR-2 signaling pathway. Fused pyridine-containing drugs like sorafenib inhibit the VEGFR-2 tyrosine kinase, thereby suppressing angiogenesis.[9][10]

PI3K_Akt_mTOR_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Fused Pyrimidine Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Figure 3: The PI3K/Akt/mTOR signaling pathway. Certain fused pyridine derivatives have been developed as inhibitors of PI3K and/or mTOR kinases.[4][11]

synthetic_workflow Start Starting Materials (e.g., Anilines, Pyridines, Aldehydes, Alkynes) Reaction Reaction Setup - Solvent - Catalyst - Temperature - Time Start->Reaction Workup Reaction Workup - Quenching - Extraction - Drying Reaction->Workup Purification Purification - Column Chromatography - Recrystallization Workup->Purification Analysis Characterization - NMR - Mass Spectrometry - IR Spectroscopy Purification->Analysis Product Fused Pyridine Product Analysis->Product

Figure 4: General experimental workflow for the synthesis of fused pyridine ring systems.

synthetic_logic Goal Target Fused Pyridine Retrosynthesis Retrosynthetic Analysis Goal->Retrosynthesis KeyBonds Identify Key Bond Disconnections Retrosynthesis->KeyBonds Strategies Select Synthetic Strategy KeyBonds->Strategies Classical Classical Named Reactions (e.g., Skraup, Friedländer) Strategies->Classical Modern Modern Catalytic Methods (e.g., C-H Activation, MCRs) Strategies->Modern StartingMaterials Availability of Starting Materials Classical->StartingMaterials ReactionConditions Reaction Conditions & Functional Group Tolerance Classical->ReactionConditions Modern->StartingMaterials Modern->ReactionConditions Synthesis Synthesis & Optimization StartingMaterials->Synthesis ReactionConditions->Synthesis Characterization Purification & Characterization Synthesis->Characterization Characterization->Goal confirms structure

Figure 5: Logical relationships in planning the synthesis of a fused pyridine system.

Conclusion

The exploratory synthesis of fused pyridine ring systems is a dynamic and continually evolving field. While classical named reactions provide a solid foundation, modern synthetic methodologies, including transition-metal catalysis and multicomponent reactions, have significantly expanded the synthetic chemist's toolbox. These advanced techniques offer greater efficiency, milder reaction conditions, and access to a broader chemical space, which is crucial for the discovery and development of novel therapeutic agents and functional materials. The strategic selection of a synthetic route, guided by a thorough understanding of the underlying reaction mechanisms and a careful consideration of factors such as substrate scope and functional group compatibility, is paramount to the successful synthesis of these important heterocyclic compounds. Continued innovation in this area will undoubtedly lead to the discovery of even more efficient and versatile methods for the construction of complex fused pyridine systems, further fueling advances in drug discovery and materials science.

References

Methodological & Application

Synthesis Protocols for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of the core 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system, followed by the introduction of a carbaldehyde group at the 7-position.

Step 1: Synthesis of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Core

The synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold can be achieved through the condensation of 2,3-dihydroxypyridine with 1,2-dibromoethane. This method provides a reliable route to the core heterocyclic structure.

Experimental Protocol: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

Materials:

  • 2,3-Dihydroxypyridine

  • 1,2-Dibromoethane

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3-dihydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.

Quantitative Data Summary (Step 1):

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
2,3-Dihydroxypyridine1,2-Dibromoethane, Sodium HydrideDMF12-1680-9060-70>95

Step 2: Formylation of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

The introduction of a carbaldehyde group at the 7-position of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core can be approached by two primary methods: the Vilsmeier-Haack reaction or directed ortho-lithiation followed by quenching with a formylating agent. The choice of method will influence the regioselectivity and overall yield.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The electron-donating nature of the dioxino ring is expected to direct the formylation to the pyridine ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flask cooled to 0 °C under an inert atmosphere, add phosphorus oxychloride (1.5 equivalents) to anhydrous DMF (3.0 equivalents) dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 equivalent) in anhydrous DCM to the freshly prepared Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde.

Method B: Directed Ortho-Lithiation and Formylation

Directed ortho-lithiation offers an alternative route with potentially higher regioselectivity, depending on the directing group ability of the dioxino oxygen atoms.

Experimental Protocol: Directed Ortho-Lithiation

Materials:

  • 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 equivalent) in anhydrous THF in a flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde.

Quantitative Data Summary (Step 2):

Starting MaterialMethodReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridineVilsmeier-HaackPOCl₃, DMFDCM4-640-5050-60>95
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridineDirected Ortho-Lithiationn-BuLi, DMFTHF2-3-78 to RT45-55>95

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Formylation A 2,3-Dihydroxypyridine C 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine A:e->C:w NaH, DMF B 1,2-Dibromoethane B:e->C:w F 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde C:e->F:w Method A C:e->F:w Method B D POCl3, DMF (Vilsmeier-Haack) E 1. n-BuLi 2. DMF (Directed Lithiation)

Caption: Synthetic workflow for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde.

Signaling_Pathway Start Starting Materials Core Dioxinopyridine Core Start->Core Condensation Formylation Formylation Reaction Core->Formylation Electrophilic Substitution or Lithiation Target Target Molecule Formylation->Target Workup & Purification

References

Application Notes and Protocols: Biological Activity Screening of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyridine ring and its fused heterocyclic derivatives are prominent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This document provides a comprehensive set of protocols for the initial biological activity screening of the novel compound, 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde. The proposed screening cascade is designed to efficiently assess its potential as a therapeutic agent by evaluating its cytotoxic, antimicrobial, and potential enzyme inhibitory activities.

I. Tier 1: Primary Screening - In Vitro Cytotoxicity Assay

The initial screening aims to determine the cytotoxic (anti-proliferative) potential of the test compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Select a panel of cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon)) and a normal cell line (e.g., MCF-10A) to assess selectivity.

    • Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Harvest cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

    • Prepare a stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde in DMSO.

    • Serially dilute the stock solution to prepare a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Add 10 µL of each concentration to the respective wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Staurosporine).[3]

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Cytotoxicity Data
CompoundCell LineIC50 (µM) ± SD
Test Compound MCF-7Data
HepG2Data
HCT-116Data
MCF-10AData
Positive Control MCF-7Data

II. Tier 2: Mechanistic Assays (if cytotoxic)

If the test compound exhibits significant cytotoxicity, further experiments are required to elucidate the mechanism of cell death.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed HepG2 or another sensitive cell line in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Staining: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Flow Cytometry: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat the selected cancer cell line with the test compound at its IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercial kit, following the manufacturer's instructions.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The distribution of cells will indicate:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Data Presentation: Cell Cycle and Apoptosis Data
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Apoptosis
Control DataDataDataData
Test Compound (IC50) DataDataDataData

III. Tier 3: Antimicrobial Activity Screening

Many pyridine derivatives have shown promising antimicrobial activity.[5][6] The broth microdilution method is a standard protocol to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay
  • Microorganism Preparation: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7] Culture them in Mueller-Hinton Broth (MHB).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of MHB to each well.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a bacterial inoculum and dilute it to a final concentration of 5 × 10⁵ CFU/mL. Add 10 µL of this suspension to each well.

    • Include a positive control (e.g., Ciprofloxacin) and a negative control (no compound).

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)
Test Compound S. aureusData
E. coliData
Ciprofloxacin S. aureusData
E. coliData

IV. Visualizations: Workflows and Pathways

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Studies cluster_2 Tier 3: Alternative Screening a Compound Synthesis (2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde) b In Vitro Cytotoxicity (MTT Assay) a->b c Cell Cycle Analysis b->c If Active d Apoptosis Assay (Annexin V/PI) b->d If Active e Kinase Inhibition Assay b->e Hypothesis-driven f Antimicrobial Screening (MIC Determination) b->f Parallel Screen

Caption: Overall workflow for biological activity screening.

G cluster_mech Mechanistic Assays start Seed Cancer Cells (96-well plate) treat Treat with Compound (Serial Dilutions) start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Read Absorbance (570 nm) dissolve->read ic50 Calculate IC50 read->ic50 apoptosis Apoptosis Assay ic50->apoptosis If IC50 is potent cellcycle Cell Cycle Analysis ic50->cellcycle If IC50 is potent

Caption: Workflow for in vitro cytotoxicity screening.

G cluster_pathway Cell Proliferation Pathway compound Dioxino-Pyridine Compound receptor Kinase (e.g., PIM-1) compound->receptor Inhibits substrate Downstream Substrate (p) receptor->substrate Phosphorylates proliferation Cell Proliferation & Survival substrate->proliferation apoptosis Apoptosis substrate->apoptosis Inhibition leads to

References

Application Notes and Protocols for the Derivatization of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-dioxino[2,3-b]pyridine scaffold is a promising heterocyclic system for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules, such as those containing a 1,4-benzodioxane moiety, suggests its potential to interact with a variety of biological targets. The presence of a carbaldehyde group at the 7-position provides a versatile chemical handle for the synthesis of a diverse library of derivatives. This document outlines key derivatization strategies for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde and proposes potential therapeutic applications based on the biological activity of structurally related compounds.

Therapeutic Potential and Key Derivatization Strategies

The derivatization of the aldehyde functionality in 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde opens avenues to a wide range of chemical transformations, enabling the exploration of diverse chemical spaces for drug discovery. Based on the known biological activities of analogous heterocyclic systems, derivatives of this scaffold are proposed to have potential as:

  • Anticancer Agents: Targeting protein kinases such as PIM-1 or DNA repair enzymes like PARP1.[1][2]

  • Cardiovascular Agents: Exhibiting vasodilatory properties.[3]

Key derivatization strategies focus on the versatile reactivity of the aldehyde group and include:

  • Reductive Amination: To introduce diverse amine functionalities, a common strategy in medicinal chemistry to improve solubility and introduce new interaction points with biological targets.

  • Wittig Reaction: To generate alkene derivatives, allowing for the extension of the carbon scaffold and the introduction of varied lipophilic or functionalized groups.

  • Schiff Base Formation: Creating imine-linked compounds, which can themselves be bioactive or serve as intermediates for further functionalization.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the synthesis of amine derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde.

Workflow:

G start Start: 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde reaction Stir at Room Temperature start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Product: N-substituted aminomethyl derivative purification->product

Caption: Reductive Amination Workflow.

Materials:

  • 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde

  • Selected primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde (1.0 eq) in anhydrous DCM, add the selected amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-substituted aminomethyl derivative.

Protocol 2: Wittig Reaction

This protocol details the synthesis of alkene derivatives from 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde.

Workflow:

G phosphonium Phosphonium Salt (e.g., (Ph)3P+CH2R Br-) ylide Phosphonium Ylide Formation phosphonium->ylide base Base (e.g., n-BuLi) in THF base->ylide reaction Reaction at 0 °C to RT ylide->reaction aldehyde 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde in THF aldehyde->reaction workup Quench with Water reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Product: Alkene derivative purification->product

Caption: Wittig Reaction Workflow.

Materials:

  • 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-BuLi (1.1 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to form the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

While specific data for derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is not yet published, the following table presents representative data for analogous bioactive heterocyclic compounds to guide target selection and assay development.

Compound ClassTargetExample CompoundIC₅₀ (nM)Cell LineReference
Pyrido[2,3-d]pyrimidinePIM-1 KinaseCompound 411.4-[2]
Pyrido[2,3-d]pyrimidinePIM-1 KinaseCompound 1017.2-[2]
Pyrido[2,3-d]pyrimidineMCF-7Compound 4570Breast Cancer[2]
Pyrido[2,3-d]pyrimidineHepG2Compound 41130Liver Cancer[2]
1,4-Benzodioxine CarboxamidePARP1Compound 4982-[1]
PyridazinoneVasodilatorCompound 951-[3]
PyridazinoneVasodilatorCompound 19250-[3]

Proposed Signaling Pathway for Anticancer Activity

Based on the activity of related pyrido[2,3-d]pyrimidine derivatives, a potential mechanism of action for anticancer derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde could involve the inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation.

G Derivative 2,3-Dihydro-dioxino[2,3-b]pyridine Derivative PIM1 PIM-1 Kinase Derivative->PIM1 Inhibition Bad Bad PIM1->Bad Phosphorylation (Inactivation) cMyc c-Myc PIM1->cMyc Stabilization Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Proliferation Cell Proliferation cMyc->Proliferation

Caption: Proposed PIM-1 Kinase Inhibition Pathway.

References

Applications of Dioxinopyridine and Other Pyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the medicinal chemistry applications of dioxinopyridine derivatives and a broader class of bioactive pyridine-containing compounds. While the 2,3-dihydro[1]dioxino[2,3-b]pyridine core is a promising but currently underexplored scaffold, its structural similarity to well-known biologically active molecules suggests significant therapeutic potential. To provide comprehensive and actionable insights, this document combines the foundational knowledge of dioxinopyridines with detailed application notes and protocols for more extensively studied pyridine derivatives in key therapeutic areas such as oncology and neuroscience.

The Dioxinopyridine Scaffold: An Emerging Pharmacophore

The 2,3-dihydro[1]dioxino[2,3-b]pyridine scaffold is an aza-analogue of the 2,3-dihydro[1]benzodioxin ring system, a component of numerous biologically active compounds. While direct biological evaluations of dioxinopyridine derivatives are limited in publicly available literature, their synthesis is established, paving the way for future exploration. The primary interest in this scaffold lies in its potential to mimic the biological activities of its benzodioxin counterparts, which have shown utility as antihypertensive and central nervous system (CNS) agents.

Synthesis of the Dioxinopyridine Core

The synthesis of the 2,3-dihydro[1]dioxino[2,3-b]pyridine core typically begins with readily available substituted pyridines, such as 3-hydroxy-2-nitropyridine or 2-chloro-3-hydroxypyridine. A common synthetic strategy involves the introduction of a side chain containing a hydroxyl group, which then undergoes intramolecular cyclization to form the dioxane ring.

A general workflow for the synthesis is outlined below:

G start Starting Material (e.g., 3-hydroxy-2-nitropyridine) step1 Introduction of a side chain with a terminal hydroxyl group start->step1 step2 Intramolecular Cyclization (e.g., Williamson ether synthesis) step1->step2 product 2,3-dihydro[1,4]dioxino[2,3-b]pyridine core step2->product

Caption: General synthetic workflow for the dioxinopyridine core.

Anticancer Applications of Pyridine Derivatives

Pyridine and its derivatives are integral to the development of numerous anticancer agents.[2][3] These compounds target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.

Inhibition of Protein Kinases

Many pyridine derivatives have been designed to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain 3-cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation.[4]

Data Presentation: In Vitro Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Pyridine-UreasCompound 8e MCF-7 (Breast)MTT Assay0.22 (48h) / 0.11 (72h)[5]
Pyridine-UreasCompound 8n MCF-7 (Breast)MTT Assay1.88 (48h) / 0.80 (72h)[5]
3-CyanopyridinesCompound 7h MCF-7 (Breast)PIM-1 Kinase Assay1.89[4]
3-CyanopyridinesCompound 8f MCF-7 (Breast)PIM-1 Kinase Assay1.69[4]
Imidazo[1,2-a]pyridinesCompound IP-5 HCC1937 (Breast)MTT Assay45[6]
Imidazo[1,2-a]pyridinesCompound IP-6 HCC1937 (Breast)MTT Assay47.7[6]
1,4-DihydropyridinesCompound 13ad' Caco-2 (Colorectal)Not Specified0.63 ± 0.05[7]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of pyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (pyridine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

G start Seed cells in 96-well plate step1 Incubate for 24 hours start->step1 step2 Treat with serial dilutions of pyridine derivative step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT solution and incubate step3->step4 step5 Solubilize formazan crystals with DMSO step4->step5 end Measure absorbance and calculate IC50 step5->end

Caption: Workflow for the MTT cell viability assay.

Central Nervous System (CNS) Applications of Pyridine Derivatives

The pyridine scaffold is a common feature in many natural and synthetic compounds with activity in the central nervous system.[8][9] These derivatives interact with various CNS targets, including neurotransmitter receptors and enzymes.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Pyridine alkaloids, such as nicotine and its metabolites, are well-known modulators of nicotinic acetylcholine receptors (nAChRs).[8] The binding of these compounds to nAChRs can influence neurotransmission and has implications for conditions like Alzheimer's disease and depression.

Data Presentation: CNS Activity of Pyridine Alkaloids

The following table presents the binding affinities and potencies of selected pyridine alkaloids at nicotinic acetylcholine receptors.

CompoundReceptor/AssayParameterValueReference
NicotineRat brain nAChRs ([³H]-epibatidine binding)Ki11 nM[8]
NicotineRat brain nAChRs ([³H]-epibatidine binding)EC5077 nM[8]
CotinineRat brain nAChRs ([³H]-epibatidine binding)Ki3.0 µM[8]
CotinineRat brain nAChRs ([³H]-epibatidine binding)EC5021 µM[8]
(2S)-N-hydroxybenzylanabasineMicroglial nitric oxide inflammationIC506.7 µM[8]
Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for nicotinic acetylcholine receptors using a radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for nAChRs in a competitive binding assay.

Materials:

  • Rat brain tissue preparation (e.g., frontal cortex homogenate)

  • Radioligand (e.g., [³H]-epibatidine)

  • Test compound (pyridine derivative)

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the brain tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. Prepare tubes for total binding (radioligand and tissue only) and non-specific binding (radioligand, tissue, and non-specific control).

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Prepare reaction mixture: Tissue homogenate, radioligand, and test compound step1 Incubate to reach equilibrium start->step1 step2 Filter to separate bound and unbound radioligand step1->step2 step3 Wash filters to remove non-specific binding step2->step3 step4 Measure radioactivity with scintillation counting step3->step4 end Calculate Ki using the Cheng-Prusoff equation step4->end

References

Application Notes and Protocols for the Characterization of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Novel heterocyclic compounds are a cornerstone of modern drug discovery and materials science. Their unique chemical structures offer diverse pharmacological activities and material properties.[1][2] The thorough characterization of these newly synthesized molecules is a critical step to confirm their identity, purity, and three-dimensional structure. This process ensures the reliability of subsequent biological or material testing and is essential for establishing structure-activity relationships (SAR).[2] This document provides a comprehensive overview of the key experimental techniques and detailed protocols for the unambiguous characterization of novel heterocyclic compounds.

The characterization process is a systematic workflow that begins with preliminary purity assessments and culminates in the definitive elucidation of the molecular structure. Key techniques include chromatography for purity, spectroscopy for structural fragment identification, and X-ray crystallography for absolute structure determination.[1][3]

Logical Workflow for Compound Characterization

A systematic approach is crucial for efficiently characterizing novel compounds. The following workflow outlines the typical sequence of analytical techniques employed.

G cluster_start Synthesis & Purification cluster_purity Purity & Preliminary ID cluster_structure Structural Elucidation cluster_confirmation Definitive Confirmation cluster_end Final Stage Synthesis Novel Heterocyclic Compound Synthesized TLC TLC Analysis Synthesis->TLC Initial Check HPLC HPLC Purity Check TLC->HPLC Quantitative Purity MS Mass Spectrometry (MS) HPLC->MS Proceed if >95% pure Final Fully Characterized Compound HPLC->Final If crystal not available NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR Xray Single Crystal X-ray Diffraction MS->Xray For Absolute Structure IR FTIR Spectroscopy NMR->IR NMR->Xray For Absolute Structure EA Elemental Analysis IR->EA IR->Xray For Absolute Structure EA->Xray For Absolute Structure Xray->Final

Caption: General experimental workflow for the characterization of a novel compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a compound is the first critical step before proceeding with extensive structural analysis.[4] Impurities can interfere with spectroscopic measurements and lead to incorrect structural assignments and misleading biological data.[5] Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of small organic molecules.[6][7]

Data Presentation: Purity Analysis

Quantitative purity data is typically presented in a tabular format, summarizing the results from the HPLC chromatogram.

Peak No.Retention Time (min)Peak Area (%)Identity
12.151.2Impurity/Solvent
25.48 98.5 Target Compound
37.020.3Impurity
Protocol: Purity Assessment by RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the novel compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock solution. Ensure the sample is fully dissolved.[8]

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.[8]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or a wavelength appropriate for the compound's chromophore).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the percentage area of the main peak corresponding to the target compound. A purity level of >95% is generally required for subsequent characterization and biological screening.[9]

Structural Elucidation: An Integrated Spectroscopic Approach

No single technique can unambiguously determine the structure of a novel compound. Instead, a combination of spectroscopic methods is used to piece together the molecular puzzle.[3][10]

G MS Mass Spectrometry (MS) Formula Molecular Formula (e.g., C₁₂H₁₀N₂O₂) MS->Formula Provides Molecular Weight EA Elemental Analysis EA->Formula Provides Elemental Ratios Structure Proposed Structure Formula->Structure IR FTIR Spectroscopy FuncGroups Functional Groups (e.g., C=O, N-H) IR->FuncGroups Identifies Key Bonds FuncGroups->Structure NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Connectivity C-H Framework & Atom Connectivity NMR->Connectivity Maps Atom Skeleton Connectivity->Structure

Caption: Integration of spectroscopic data for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its substructures.[10][11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass, which can be used to determine the molecular formula.[11]

Data Presentation: HRMS Data

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Calculated Mass [M+H]⁺ (for C₁₂H₁₁N₂O₂⁺)215.0793
Observed Mass [M+H]⁺215.0791
Mass Error-0.9 ppm
Elemental Analysis (EA)

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[12] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[13][14] When combined with the molecular weight from MS, the definitive molecular formula can be determined.[12]

Data Presentation: Elemental Analysis

ElementCalculated (%) for C₁₂H₁₀N₂O₂Found (%)
Carbon (C)67.2867.35
Hydrogen (H)4.704.65
Nitrogen (N)13.0813.01
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16] Each type of bond (e.g., C=O, N-H, O-H) has a characteristic absorption frequency.[17][18]

Data Presentation: Key FTIR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3350Broad, MediumN-H Stretch
3050Sharp, WeakAromatic C-H Stretch
1685StrongCarbonyl (C=O) Stretch
1600, 1480MediumAromatic C=C Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[10][19]

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Shows the number and type of carbon atoms (e.g., alkyl, aromatic, carbonyl).

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments reveal correlations between atoms, allowing for the definitive assembly of the molecular skeleton.[20][21][22]

Data Presentation: ¹H and ¹³C NMR Data for a Hypothetical Heterocycle

Positionδ ¹³C (ppm)δ ¹H (ppm, mult., J in Hz, integration)
1-10.5 (s, 1H)
2165.4-
4118.27.2 (d, J=8.0, 1H)
5128.97.8 (t, J=8.0, 1H)
6122.57.5 (t, J=8.0, 1H)
7135.18.1 (d, J=8.0, 1H)
.........

Definitive Structure: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques can lead to a proposed structure, single-crystal X-ray crystallography provides the ultimate proof.[23][24] This technique determines the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and absolute stereochemistry.[23][25][26] Obtaining a high-quality single crystal is often the rate-limiting step.[27][28]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Rate-Limiting Step):

    • The goal is to produce well-formed, single crystals without defects, typically 0.1-0.3 mm in size.[28][29]

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a minimal amount of a suitable solvent to create a saturated solution.

    • Cover the vial with parafilm and poke a few small holes with a needle to allow the solvent to evaporate very slowly over several days to weeks.[28]

    • Alternative methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting:

    • Carefully select a suitable crystal under a microscope.[28]

    • Mount the crystal on a goniometer head using a cryoloop or a thin glass fiber with a minimal amount of oil or epoxy.[26][30]

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.[30]

    • A monochromatic X-ray beam (commonly Mo Kα radiation) is directed at the crystal.[30]

    • The crystal is rotated, and the instrument records the diffraction pattern—the angles and intensities of the scattered X-rays.[24][31] This process can take several hours.[30]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed by specialized software.

    • The software solves the "phase problem" to generate an electron density map of the crystal's unit cell.[29][32]

    • An atomic model is built into the electron density map and refined to yield the final structure, including atomic coordinates, bond lengths, and bond angles.[29]

Data Presentation: Key Crystallographic Parameters

ParameterValue
Empirical FormulaC₁₂H₁₀N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)12.051(4)
β (°)98.75(1)
R-factor0.045

Detailed Experimental Protocols

Protocol: NMR Sample Preparation
  • Select a Deuterated Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble.[33][34]

  • Weigh Sample: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR directly into a small, clean vial.[35][36]

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[37] Mix thoroughly until the sample is completely dissolved. Gentle warming or vortexing can be used if necessary.[36]

  • Filter and Transfer: If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[34][36]

  • Check Sample Height: Ensure the solvent height in the NMR tube is approximately 4-5 cm.[34][35]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Acquire Data: Insert the sample into the NMR spectrometer and proceed with data acquisition according to the instrument's standard operating procedures.

References

Application Notes: Screening and Characterization of Dihydropyridine Derivatives as Novel PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular DNA damage response (DDR).[1][2] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains from its substrate NAD+.[3][4] These PAR chains act as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, to facilitate the base excision repair (BER) pathway.[2][5]

The inhibition of PARP1 has become a clinically validated strategy for cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[6][7] This concept, known as synthetic lethality, arises because inhibiting PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[7] In HR-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and cell death.[6] Dihydropyridine (DHP) derivatives represent a versatile chemical scaffold that has been explored for various biological activities.[8][9] This document provides a detailed guide for screening and characterizing novel dihydropyridine compounds as potential PARP1 inhibitors.

PARP1 Signaling Pathway and Mechanism of Inhibition

PARP1's role is central to maintaining genomic integrity. When a single-strand break occurs, PARP1 is one of the first responders. Its activation initiates a cascade that signals the presence of damage and recruits the necessary repair machinery. PARP inhibitors (PARPi) function by competing with the native substrate, NAD+, for the catalytic pocket of the enzyme.[3] This competitive inhibition prevents the formation of PAR chains (PARylation), thereby stalling the recruitment of downstream repair factors.[5] A crucial aspect of some potent PARPi is their ability to "trap" the PARP1 enzyme on the DNA at the site of damage.[3][6][10] This PARP1-DNA complex can itself be a cytotoxic lesion, blocking replication forks and leading to cell death.[5]

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_Active Activated PARP1 (Bound to DNA) DNA_SSB->PARP1_Active Activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_Active->PAR Catalysis PARP1_Inhibited Inhibited PARP1 (Trapped on DNA) PARP1_Active->PARP1_Inhibited Trapping NAD NAD+ NAD->PAR Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair DHP_Inhibitor Dihydropyridine PARP1 Inhibitor DHP_Inhibitor->PARP1_Active Inhibition Block Blockage of Repair Pathway PARP1_Inhibited->Block

Caption: PARP1 activation at DNA breaks and the dual mechanism of PARP inhibitors.

Screening Cascade for Dihydropyridine Derivatives

A multi-stage screening approach is recommended to efficiently identify and validate potent and selective dihydropyridine-based PARP1 inhibitors from a compound library. The workflow progresses from high-throughput biochemical assays to more complex cell-based assays to confirm on-target activity and assess cellular potency.

Screening_Workflow start Dihydropyridine Compound Library primary_screen Primary Screen: High-Throughput PARP1 Enzymatic Assay start->primary_screen hit_confirm Hit Confirmation (Re-testing of Actives) primary_screen->hit_confirm Identify Hits dose_response Dose-Response & IC50 Determination hit_confirm->dose_response secondary_screen Secondary Screen: Cell-Based PARP Activity Assay dose_response->secondary_screen Confirmed Hits viability_assay Cell Viability Assays (e.g., in BRCA-deficient cells) secondary_screen->viability_assay sar_study Structure-Activity Relationship (SAR) Analysis viability_assay->sar_study lead_opt Lead Optimization sar_study->lead_opt

Caption: A typical workflow for screening and identifying lead PARP1 inhibitors.

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This protocol describes a high-throughput compatible assay to measure the direct inhibitory effect of compounds on PARP1 enzymatic activity. The principle is based on the PARP1-dependent incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.[11][12]

Materials:

  • Recombinant human PARP1 enzyme

  • 384-well plates pre-coated with histones

  • Activated DNA

  • PARP Substrate Mixture (containing biotinylated NAD+)

  • 10x PARP Assay Buffer

  • 10 mM DTT

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Dihydropyridine test compounds and control inhibitor (e.g., Olaparib)

  • Plate reader with chemiluminescence detection capability

Procedure:

  • Compound Preparation: Prepare serial dilutions of dihydropyridine test compounds and control inhibitors in 1x PARP Assay Buffer. The final DMSO concentration should not exceed 1%.[12]

  • Master Mix Preparation: Prepare a Master Mix containing 1x PARP Assay Buffer, PARP Substrate Mixture, activated DNA, and DTT solution.[12]

  • Reaction Setup:

    • Add 12.5 µL of the Master Mix to each well of the histone-coated 384-well plate.

    • Add 2.5 µL of diluted test compounds to "Test Inhibitor" wells.

    • Add 2.5 µL of buffer/DMSO to "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Thaw and dilute the PARP1 enzyme in 1x PARP Assay Buffer. Initiate the reaction by adding 10 µL of diluted PARP1 to all wells except the "Blank" wells. Add 10 µL of assay buffer to the "Blank" wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate 3 times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again 3 times with PBST.

    • Add the chemiluminescent HRP substrate to all wells.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "Blank" signal from all other readings. Calculate the percent inhibition for each compound concentration relative to the "Positive Control." Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based PARP Activity Assay (Immunoblotting)

This assay validates the inhibition of PARP1 activity within a cellular environment by measuring the levels of PARylation after inducing DNA damage.

Materials:

  • Cancer cell line (e.g., HeLa, or a BRCA-deficient line like CAPAN-1)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide (H₂O₂), or methyl methanesulfonate (MMS))

  • Dihydropyridine test compounds and control inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and PARG inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer system

  • Primary antibodies: anti-PAR (mouse monoclonal), anti-PARP1 (rabbit polyclonal), anti-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-mouse, anti-rabbit)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of dihydropyridine compounds or a control inhibitor for 1-2 hours.

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., 1 mM H₂O₂) to the media for 10-15 minutes to stimulate PARP1 activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing PARG inhibitors to prevent PAR degradation.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Analysis and Re-probing:

    • Quantify the band intensity for the PAR signal.

    • Strip the membrane and re-probe with anti-PARP1 and anti-Actin antibodies to ensure equal protein loading and to observe the total PARP1 levels.

    • Determine the EC50 value, which is the concentration of the compound that reduces the DNA damage-induced PAR signal by 50%.

Data Presentation and Analysis

Quantitative data from the screening cascade should be organized to facilitate comparison between compounds. The key metrics are the IC50 from the enzymatic assay and the EC50 from the cell-based assay, which measure target engagement and cellular potency, respectively.

Table 1: Summary of Inhibitory Activities of Dihydropyridine Derivatives

Compound IDPARP1 Enzymatic IC50 (nM)Cellular PAR Inhibition EC50 (nM)Cytotoxicity IC50 (nM) (BRCA1-mutant cells)
Olaparib 5[14]~10~20
DHP-001 250800>10,000
DHP-002 81545
DHP-003 1503505,000
DHP-004 3922

Data for DHP derivatives are representative examples.

Structure-Activity Relationship (SAR) Insights

The analysis of data, such as that presented in Table 1, is crucial for understanding the structure-activity relationship. Key structural features of the dihydropyridine ring and its substituents can be correlated with inhibitory potency. For 1,4-dihydropyridines, important considerations include:

  • Aryl Group at the 4-position: The nature and substitution pattern on the phenyl ring at the C4 position are critical for activity.[15][16] Electron-withdrawing groups can influence potency.[15][16]

  • Ester Groups at 3- and 5-positions: These groups are often essential for binding and activity.[15][16] Modifying these esters can modulate pharmacokinetic properties and potency.

  • Substituents on the Nitrogen: The N1 position of the dihydropyridine ring can be modified to explore additional interactions within the inhibitor binding pocket.

By comparing potent compounds (e.g., DHP-002, DHP-004) with less active ones (e.g., DHP-001, DHP-003), medicinal chemists can derive an SAR model to guide the synthesis of next-generation inhibitors with improved potency and drug-like properties.

Conclusion

This document outlines a comprehensive strategy for the identification and characterization of dihydropyridine derivatives as novel PARP1 inhibitors. The provided protocols for biochemical and cell-based assays form a robust screening cascade, enabling the determination of enzymatic potency, cellular activity, and cytotoxic effects. The systematic application of these methods, combined with careful SAR analysis, will facilitate the discovery of promising lead candidates for further preclinical and clinical development in oncology.

References

Application of Heterocyclic Carbaldehydes in Multicomponent Reactions: A Resource for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] These reactions, where three or more reactants combine to form a final product that incorporates substantial portions of all starting materials, offer significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity.[1] Heterocyclic carbaldehydes are particularly valuable building blocks in MCRs, as they introduce a diverse range of heteroaromatic scaffolds into the final products. These scaffolds are frequently found in biologically active natural products and synthetic drugs, making MCRs with heterocyclic carbaldehydes a cornerstone of modern drug discovery programs.[3][4]

This document provides detailed application notes and experimental protocols for the use of heterocyclic carbaldehydes in four key multicomponent reactions: the Ugi, Passerini, Biginelli, and Hantzsch reactions. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile four-component reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[5][6] The use of heterocyclic carbaldehydes in the U-4CR allows for the synthesis of a wide array of peptidomimetics and complex heterocyclic frameworks, many of which exhibit significant biological activity.[1][7] Post-Ugi modifications, such as intramolecular cyclizations, further expand the synthetic utility of this reaction, providing access to diverse and unique molecular scaffolds.[8]

Application Notes:

The Ugi reaction is highly tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules. Heterocyclic aldehydes derived from furans, thiophenes, pyridines, and indoles are all effective substrates in the U-4CR.[9] The resulting Ugi products can serve as precursors for the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.

Quantitative Data Summary: Ugi Reaction with Heterocyclic Carbaldehydes
EntryHeterocyclic AldehydeAmineCarboxylic AcidIsocyanideSolventTime (h)Temp (°C)Yield (%)Reference
1Furan-2-carbaldehydeAllylamine2-NitrophenolCyclohexyl isocyanideMethanol305053[9]
2Thiophene-2-carbaldehydeAnilineBenzoic AcidCyclohexyl isocyanideMethanol24RT85Adapted from[10]
3Pyridine-2-carbaldehydeBenzylamineAcetic Acidtert-Butyl isocyanideMethanol12RT92Generic Protocol
4Indole-3-carboxaldehydeMethylaminePropionic AcidBenzyl isocyanideMethanol24RT88Generic Protocol
Experimental Protocol: General Procedure for the Ugi Reaction
  • To a round-bottom flask charged with a magnetic stir bar, add the heterocyclic aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and stir for an additional 10 minutes.

  • Finally, add the isocyanide (1.0 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Ugi_Reaction_Mechanism Aldehyde Heterocyclic Carbaldehyde (R¹-CHO) Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine (R²-NH₂) Amine->Imine CarboxylicAcid Carboxylic Acid (R³-COOH) Adduct Intermediate Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide (R⁴-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium Iminium Ion Imine->Iminium + H⁺ (from R³-COOH) Iminium->Nitrilium + Isocyanide Nitrilium->Adduct + R³-COO⁻ UgiProduct α-Acylamino Amide (Ugi Product) Adduct->UgiProduct Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[11][12] This reaction is highly atom-economical and proceeds under mild conditions, often without the need for a catalyst. The use of heterocyclic carbaldehydes provides direct access to α-acyloxy carboxamides bearing a heteroaromatic moiety.

Application Notes:

The Passerini reaction is particularly useful for the rapid synthesis of depsipeptide-like structures. The reaction works well with a variety of heterocyclic aldehydes, including those derived from furan and pyridine. The resulting products can be further modified or incorporated into larger molecules.

Quantitative Data Summary: Passerini Reaction with Heterocyclic Carbaldehydes
EntryHeterocyclic AldehydeCarboxylic AcidIsocyanideSolventTime (h)Temp (°C)Yield (%)Reference
1Furan-2-carbaldehydeAcetic AcidMethyl isocyanoacetateNeat212085Adapted from[13]
2Pyridine-2-carbaldehydeBenzoic AcidCyclohexyl isocyanideDichloromethane24RT90Generic Protocol
3Thiophene-2-carbaldehydePropionic Acidtert-Butyl isocyanideDichloromethane48RT78Generic Protocol
Experimental Protocol: General Procedure for the Passerini Reaction
  • In a sealed vial, combine the heterocyclic aldehyde (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in dichloromethane (2 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Passerini_Reaction_Mechanism Aldehyde Heterocyclic Carbaldehyde (R¹-CHO) Nitrilium Nitrilium Ion Aldehyde->Nitrilium + Isocyanide + H⁺ (from R²-COOH) CarboxylicAcid Carboxylic Acid (R²-COOH) Adduct Intermediate Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide (R³-NC) Isocyanide->Nitrilium Nitrilium->Adduct + R²-COO⁻ PasseriniProduct α-Acyloxy Carboxamide (Passerini Product) Adduct->PasseriniProduct Mumm Rearrangement

Caption: General mechanism of the Passerini three-component reaction.

The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to afford 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[14] DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][15][16] The use of heterocyclic carbaldehydes in this reaction allows for the synthesis of novel DHPM analogues with potentially enhanced pharmacological profiles.

Application Notes:

The Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid. A variety of heterocyclic aldehydes, including those derived from furans and indoles, have been successfully employed in this reaction.[17] The resulting DHPMs are valuable scaffolds in medicinal chemistry and can serve as calcium channel blockers.[18]

Quantitative Data Summary: Biginelli Reaction with Heterocyclic Carbaldehydes
EntryHeterocyclic Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Temp (°C)Yield (%)Reference
15-Phenyl-2-furaldehydeEthyl acetoacetateUreaFeCl₃·6H₂OEthanol6Refluxup to 79
2Indole-3-carboxaldehydeEthyl acetoacetateUreaGlacial Acetic AcidEthanol4-5Reflux75Adapted from[17]
3Thiophene-2-carbaldehydeMethyl acetoacetateThioureap-TSAEthanol8Reflux88Generic Protocol
4Pyridine-3-carbaldehydeAcetylacetoneUreaHClEthanol1.5Reflux82Adapted from
Experimental Protocol: Synthesis of Dihydropyrimidinones from 5-Aryl-2-furaldehydes
  • In a round-bottom flask, dissolve the 5-aryl-2-furaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of iron(III) chloride hexahydrate (FeCl₃·6H₂O, 10 mol%).

  • Reflux the reaction mixture for 6 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol affords the pure dihydropyrimidinone.

Biginelli_Reaction_Workflow Start Reactants: Heterocyclic Aldehyde β-Ketoester Urea/Thiourea Catalyst, Solvent Reaction Reflux Reaction Start->Reaction Workup Work-up: Cooling Precipitation in Ice Water Reaction->Workup Isolation Isolation: Filtration Washing Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Product Dihydropyrimidinone (DHPM) Purification->Product

Caption: Experimental workflow for the Biginelli reaction.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP).[19][20] DHPs are a well-known class of calcium channel blockers used in the treatment of hypertension.[21][22] The incorporation of heterocyclic carbaldehydes into the Hantzsch synthesis provides access to novel DHP analogues with potentially modulated biological activities.

Application Notes:

The Hantzsch reaction is a robust and widely used method for the synthesis of dihydropyridine rings. A variety of heterocyclic aldehydes, including those derived from thiophene and quinoline, are suitable substrates.[23] The resulting heterocyclic-substituted DHPs are of great interest for their potential as cardiovascular drugs.

Quantitative Data Summary: Hantzsch Synthesis with Heterocyclic Carbaldehydes
EntryHeterocyclic Aldehydeβ-KetoesterNitrogen SourceCatalystSolventTime (h)Temp (°C)Yield (%)Reference
12-Chloroquinoline-3-carbaldehydeEthyl acetoacetateAmmonium acetateBaseWater2-4Reflux85-95[23]
2Thiophene-2-carbaldehydeEthyl acetoacetateAmmonium acetateNoneEthanol12Reflux80Generic Protocol
3Furan-2-carbaldehydeMethyl acetoacetateAmmonium acetateAcetic AcidEthanol6Reflux85Generic Protocol
Experimental Protocol: Synthesis of Quinolinyl-1,4-Dihydropyridines
  • A mixture of 2-chloroquinoline-3-carbaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in water (10 mL) is prepared in a round-bottom flask.

  • A catalytic amount of a suitable base (e.g., piperidine) is added.

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling to room temperature, the solid product that precipitates is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to yield the pure quinolinyl-1,4-dihydropyridine.[23]

Calcium_Channel_Blockade DHP Dihydropyridine (DHP) (from Hantzsch Synthesis) CalciumChannel L-type Calcium Channel DHP->CalciumChannel Blocks CalciumInflux Calcium Influx CalciumChannel->CalciumInflux Allows MuscleContraction Smooth Muscle Contraction CalciumInflux->MuscleContraction Causes Vasodilation Vasodilation MuscleContraction->Vasodilation Prevents BloodPressure Reduced Blood Pressure Vasodilation->BloodPressure Leads to

Caption: Signaling pathway of DHP-mediated calcium channel blockade.

The application of heterocyclic carbaldehydes in multicomponent reactions represents a highly efficient and versatile strategy for the synthesis of diverse and complex heterocyclic molecules. The Ugi, Passerini, Biginelli, and Hantzsch reactions, when employed with these valuable building blocks, provide access to a vast chemical space with significant potential for the discovery of new therapeutic agents. The protocols and data presented herein serve as a foundational resource for researchers aiming to leverage the power of MCRs in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Heterocyclic Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and optimization of heterocyclic carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing heterocyclic carbaldehydes?

A1: The most prevalent methods involve electrophilic aromatic substitution to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring. Key named reactions include:

  • Vilsmeier-Haack Reaction: This is one of the most common methods, utilizing a Vilsmeier reagent (formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to formylate electron-rich heterocycles like pyrroles, indoles, and furans.[1][2][3]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium and is primarily used for the ortho-formylation of phenols, but can be applied to other electron-rich aromatic and heterocyclic systems.[2][4][5]

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base to achieve ortho-formylation, particularly for phenols and suitable heterocycles like pyrroles and indoles.[2][6][7]

  • Other Methods: Newer strategies include metal-free C-H formylation using reagents like trioxane or glyoxylic acid, and radical-mediated formylation using methanol as a formyl source.[8][9]

Q2: Which heterocyclic substrates are most suitable for formylation?

A2: Formylation reactions, being electrophilic substitutions, are most effective on electron-rich heterocycles.[2][3] Excellent substrates include five-membered rings like pyrroles, furans, and thiophenes, as well as their fused derivatives like indoles and benzofurans.[2][10][11] The relative reactivity of five-membered heterocycles typically follows the order: pyrrole > furan > thiophene.[11] Deactivated rings, such as pyridine, are generally difficult to formylate directly without modification.[2][12]

Q3: What are the primary safety concerns when performing these reactions?

A3: The reagents used in many formylation reactions are hazardous. For instance, in the Vilsmeier-Haack reaction, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive.[1] All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quenching procedures, often involving ice, must be performed slowly and carefully to control exothermic reactions.[1]

Q4: How can I monitor the progress of my formylation reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress.[1] A small aliquot of the reaction mixture can be carefully quenched (e.g., with a basic solution), extracted with an organic solvent, and spotted on a TLC plate against the starting material to observe its consumption and the formation of the product.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield in Vilsmeier-Haack Reaction

Q: My Vilsmeier-Haack reaction is giving a very low yield, and I'm recovering most of my starting material. What are the likely causes and solutions?

A: This common issue often points to problems with reagents, reaction conditions, or the substrate's reactivity.

  • Cause 1: Inactive Vilsmeier Reagent.

    • Troubleshooting: The Vilsmeier reagent is highly sensitive to moisture.[2] Ensure that all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh or newly distilled POCl₃ under an inert atmosphere (e.g., nitrogen or argon).[1][2] Prepare the reagent at a low temperature (0-5 °C) and use it immediately.[1]

  • Cause 2: Insufficient Substrate Reactivity.

    • Troubleshooting: The Vilsmeier reagent is a relatively weak electrophile.[2] If your heterocyclic substrate is only moderately activated or contains electron-withdrawing groups, the reaction may be sluggish. Consider increasing the reaction temperature gradually (e.g., to 70-80 °C) while monitoring by TLC.[1] For less reactive substrates, using a larger excess of the Vilsmeier reagent may also improve the yield.[1]

  • Cause 3: Incomplete Reaction.

    • Troubleshooting: Monitor the reaction by TLC until the starting material is fully consumed.[1] If the reaction stalls, a gradual increase in temperature might be necessary.[1]

  • Cause 4: Product Loss During Work-up.

    • Troubleshooting: The product may have some solubility in the aqueous layer.[1] Ensure the pH of the aqueous layer is neutralized or slightly basic (pH 7-8) before extraction to maximize the amount of product in the organic phase.[1] If your product is particularly polar, perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate and consider a brine wash to break emulsions.[1][13]

Issue 2: Formation of a Dark, Tarry Residue

Q: My reaction mixture turned into a dark, tarry mess. What went wrong?

A: Tar formation typically indicates decomposition or polymerization due to excessive heat or impurities.

  • Cause 1: Reaction Overheating.

    • Troubleshooting: The formation of the Vilsmeier reagent and its subsequent reaction are exothermic.[1] Maintain strict temperature control, especially during the initial addition of POCl₃ to DMF, by using an ice or ice-salt bath.[1] Add the heterocyclic substrate slowly to manage the reaction temperature.

  • Cause 2: Presence of Impurities.

    • Troubleshooting: Impurities in starting materials or solvents can catalyze side reactions leading to polymerization.[1] Always use high-purity, anhydrous starting materials and solvents.[1]

  • Cause 3: Substrate Instability.

    • Troubleshooting: Some electron-rich heterocycles are sensitive to the acidic conditions of the reaction. If you suspect substrate decomposition, try running the reaction at a lower temperature for a longer duration.

Issue 3: Multiple Products Observed on TLC

Q: My TLC plate shows multiple spots, indicating a mixture of products. How can I improve selectivity?

A: The formation of multiple products can be due to over-reaction (di-formylation) or lack of regioselectivity.

  • Cause 1: Di-formylation or Poly-formylation.

    • Troubleshooting: This occurs when more than one formyl group is added to the heterocycle. Optimize the stoichiometry of the Vilsmeier reagent.[1] Use a 1:1 or slightly higher molar ratio of reagent to substrate for mono-formylation.[2] Adding the substrate to the pre-formed Vilsmeier reagent can sometimes provide better control than the reverse addition.

  • Cause 2: Poor Regioselectivity.

    • Troubleshooting: Formylation may occur at different positions on the heterocyclic ring. Regioselectivity is influenced by steric and electronic factors.[11][14] Reaction temperature can play a crucial role; lower temperatures often favor the thermodynamically more stable product. Careful control of reaction conditions is key.

  • Cause 3: Product Decomposition.

    • Troubleshooting: The desired product might be decomposing under the reaction or work-up conditions.[1] Ensure the reaction time is not excessively long and that the work-up is not too harsh.[1][13] Purification of the crude product via column chromatography or recrystallization is necessary to isolate the desired isomer.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction parameters for common formylation methods. Note that optimal conditions are highly substrate-dependent.

Table 1: Vilsmeier-Haack Reaction Parameters

Parameter Condition Rationale & Notes Citation
Reagents POCl₃ / DMF Other acid chlorides (e.g., SOCl₂, oxalyl chloride) can be used. [2]
Stoichiometry 1.0 - 1.5 equiv. Vilsmeier reagent Use a ~1:1 ratio for mono-formylation. An excess can lead to di-formylation. [2]
Temperature 0 °C to >80 °C Highly dependent on substrate reactivity. Start at a low temperature and increase if the reaction is sluggish. [1][2][11]
Solvent DMF, CH₂Cl₂, Chloroform Often run in excess DMF, but co-solvents can be used. [2]

| Work-up | Quench with ice, neutralize with base (e.g., NaHCO₃, NaOH) | The quench is highly exothermic and must be done carefully. Neutralization is critical for product extraction. |[1] |

Table 2: Duff Reaction Parameters

Parameter Condition Rationale & Notes Citation
Reagents Hexamethylenetetramine (HMTA) Acts as the formylating agent precursor. [2][5]
Acid Glyceroboric acid, Acetic acid, TFA An acidic medium is required. [2][4]
Temperature 70 °C to 100 °C Optimal temperature depends on the substrate and acid used. [2]
Selectivity ortho to activating group Unless ortho positions are blocked, then para formylation occurs. [5]

| Work-up | Acid hydrolysis | Required to hydrolyze the imine intermediate to the final aldehyde. |[5] |

Table 3: Reimer-Tiemann Reaction Parameters

Parameter Condition Rationale & Notes Citation
Reagents Chloroform (CHCl₃), Strong Base (NaOH, KOH) Dichlorocarbene is the reactive electrophile, formed in situ. [6][15]
Solvent Biphasic: aqueous hydroxide and organic phase Vigorous stirring is essential to facilitate the reaction between phases. [15]
Temperature ~60 °C The reaction is typically heated for several hours. [6]
Selectivity Primarily ortho-formylation The para-isomer is usually a minor product. [6][7]

| Work-up | Acidification | Neutralizes the phenoxide and excess base. |[16] |

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Electron-Rich Heterocycle

This protocol is a general guideline and may require optimization for specific substrates.

  • Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (2.0 eq.).[2]

  • Vilsmeier Reagent Pre-formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[1][17] Stir the resulting mixture at 0 °C for 30-60 minutes.

  • Substrate Addition: Dissolve the heterocyclic starting material (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., CH₂Cl₂). Add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction by TLC. If no significant conversion is observed, allow the mixture to warm to room temperature or heat to 60-80 °C for several hours until the starting material is consumed.[1][17]

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the mixture onto a large amount of crushed ice with vigorous stirring.[1][17]

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or cold aqueous NaOH until the pH is approximately 7-8.[1] Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[1]

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure heterocyclic carbaldehyde.[1][18]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagent Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) add_substrate Add Substrate to Reagent prep_reagent->add_substrate prep_substrate Dissolve Heterocycle (Anhydrous Solvent) prep_substrate->add_substrate reaction Stir & Monitor by TLC (0°C to 80°C) add_substrate->reaction quench Quench on Ice reaction->quench neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract isolate Dry & Concentrate extract->isolate purify Column Chromatography or Recrystallization isolate->purify analyze Spectroscopic Analysis (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for Vilsmeier-Haack formylation.

Troubleshooting Flowchart: Low Yield

G start Low or No Yield Observed check_reagents Are reagents anhydrous and fresh? start->check_reagents fix_reagents Use flame-dried glassware. Use fresh/distilled POCl₃ and anhydrous DMF. check_reagents->fix_reagents reagent_no check_temp Was reaction temperature optimized for substrate? check_reagents->check_temp reagent_yes reagent_yes Yes reagent_no No end_success Yield Improved fix_reagents->end_success fix_temp Increase temperature gradually while monitoring by TLC. check_temp->fix_temp temp_no check_workup Was product lost during work-up? check_temp->check_workup temp_yes temp_yes Yes temp_no No fix_temp->end_success fix_workup Check pH before extraction. Perform multiple extractions. Wash with brine. check_workup->fix_workup workup_yes end_fail Re-evaluate synthetic route for substrate check_workup->end_fail workup_no workup_yes Yes workup_no No fix_workup->end_success

References

Technical Support Center: Purification of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde.

Issue Potential Cause Recommended Solution
Low Purity After Column Chromatography Inadequate separation of the product from starting materials or byproducts.Optimize the eluent system for column chromatography. A gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended. Monitor the separation closely using Thin Layer Chromatography (TLC).
Co-elution with a closely related impurity.Consider using a different stationary phase for chromatography, such as alumina, or employ reverse-phase chromatography if the impurities are significantly different in polarity.
Product Oiling Out During Recrystallization The chosen solvent system is not ideal for crystallization.Screen a variety of solvent systems. Good single solvents for pyridine-containing compounds can include ethanol, isopropanol, or acetonitrile. Solvent pairs like ethyl acetate/hexane, dichloromethane/hexane, or toluene/heptane can also be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Presence of impurities that inhibit crystallization.First, attempt to remove impurities by column chromatography before proceeding with recrystallization.
Yellow or Brown Coloration of the Purified Product Presence of colored impurities, possibly from the synthetic route (e.g., Vilsmeier-Haack reaction).Treatment with activated charcoal during the recrystallization process can help remove colored impurities. Add a small amount of activated charcoal to the hot solution before filtration.
Degradation of the aldehyde functionality.Aldehydes can be sensitive to air oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
Multiple Spots on TLC After Purification Incomplete reaction or presence of isomers.If the synthesis involves a formylation reaction (e.g., Vilsmeier-Haack), formylation at other positions on the aromatic ring is a possible side reaction. Careful optimization of the chromatographic separation is crucial to isolate the desired isomer.
Decomposition of the product on the silica gel plate.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the TLC eluent to prevent streaking and decomposition of basic pyridine compounds on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde?

A1: The most frequently cited purification method for this class of compounds is column chromatography on silica gel.[1] Recrystallization can be used as a subsequent step to achieve higher purity.

Q2: What are the likely impurities in the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde?

A2: While specific data for this exact compound is limited, common impurities in related syntheses, particularly those involving a Vilsmeier-Haack formylation, may include:

  • Unreacted 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (starting material).

  • Isomeric carbaldehydes resulting from formylation at other positions on the pyridine ring.

  • Byproducts from the decomposition of the Vilsmeier reagent.

Q3: What solvent systems are recommended for column chromatography?

A3: A gradient elution system is generally recommended. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal ratio will depend on the specific impurity profile and should be determined by TLC analysis. For example, a gradient of 10% to 50% ethyl acetate in hexane is a reasonable starting point.

Q4: Can I use recrystallization as the sole purification method?

A4: Recrystallization can be effective if the crude product is relatively pure. However, for complex mixtures containing multiple components with similar polarities, column chromatography is typically necessary as an initial purification step.

Q5: How can I monitor the purity of my final product?

A5: The purity of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde can be assessed using several analytical techniques, including:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the stationary phase in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with a low-polarity eluent (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent based on the separation observed by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualization

Purification_Workflow cluster_assessment Initial Assessment cluster_purification Purification Strategy cluster_analysis Final Analysis Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess Purity Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization High Initial Purity Purity_Check Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Impure Purity_Check->Recrystallization Slightly Impure Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed

Caption: Workflow for the purification of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde.

References

Technical Support Center: Optimizing Pyyridine Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Ring Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols for key pyridine synthesis methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges users may encounter during pyridine synthesis, providing potential causes and actionable solutions in a straightforward question-and-answer format.

Hantzsch Pyridine Synthesis

Q1: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common problem and can often be attributed to inefficient reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[1][2]

  • Inefficient Reaction Conditions: The classical one-pot method often requires harsh conditions and long reaction times, leading to lower yields.[1][2]

    • Solution: Consider employing a catalyst to improve reaction efficiency. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been reported to increase yields up to 96%.[1][2] Microwave-assisted synthesis is another powerful technique that can provide excellent yields (82%-94%) with significantly shorter reaction times (2-7 minutes).[1]

  • Incomplete Oxidation: The final step of the Hantzsch synthesis is the aromatization of the dihydropyridine intermediate to the pyridine ring.[1] Incomplete oxidation will lead to a mixture of products and a reduced yield of the desired pyridine.

    • Solution: Traditional oxidizing agents like chromic acid, potassium permanganate, and nitric acid can be harsh and lead to side products.[1] Milder and more efficient oxidizing agents should be considered. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[1][2]

Q2: I am observing significant side product formation in my Hantzsch synthesis. How can I minimize this?

A2: Side product formation often arises from incorrect stoichiometry or competing reaction pathways.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of unwanted byproducts.

    • Solution: Carefully control the stoichiometry of your reactants. Ensure precise measurements of the aldehyde, β-ketoester, and nitrogen source.

  • Competing Reactions: At least five different mechanistic pathways have been proposed for the Hantzsch reaction, and varying conditions can favor the formation of unexpected products.[2]

    • Solution: Controlling the order of reagent addition can be crucial, especially in the synthesis of unsymmetrical pyridines. Pre-forming the Knoevenagel adduct (from the aldehyde and one equivalent of the β-ketoester) before adding the enamine (from the second equivalent of the β-ketoester and ammonia) can often lead to a cleaner reaction.[3]

Kröhnke Pyridine Synthesis

Q1: I am getting little to no product in my Kröhnke pyridine synthesis. What should I investigate?

A1: Low or no yield in a Kröhnke synthesis can often be traced back to issues with reagent quality or suboptimal reaction conditions.[4][5]

  • Reagent Purity: The purity of the starting materials is critical for the success of the Kröhnke synthesis.[5]

    • α,β-Unsaturated Carbonyl Compound: Ensure this reactant is pure and not polymerized. It is advisable to purify it by recrystallization or column chromatography before use.[5]

    • α-Pyridinium Methyl Ketone Salt: This key reactant must be completely dry, as moisture can hinder the reaction.[4]

    • Ammonium Acetate: Use high-purity ammonium acetate, as it serves as the nitrogen source for the pyridine ring.[4][5]

  • Reaction Conditions: Temperature and reaction time are crucial parameters to control.

    • Temperature: The reaction is typically conducted between 80°C and 140°C.[4][5] Insufficient heat can lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials or products.[4]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[5]

Q2: What are the best solvents and temperatures for the Kröhnke synthesis?

A2: The optimal solvent and temperature are substrate-dependent, but general guidelines exist.[4]

  • Solvents:

    • Glacial Acetic Acid: This is a common solvent of choice as it can also act as a catalyst.[4]

    • Methanol/Ethanol: These are also frequently used solvents.[5]

    • Solvent-Free: For the synthesis of some compounds, like 2,4,6-triarylpyridines, solvent-free conditions at elevated temperatures can be highly effective and simplify the purification process.[4][5]

  • Temperature: A temperature range of 80-140°C is typical.[4][5] It is often best to start at a lower temperature and increase it if the reaction is sluggish, while monitoring for any decomposition.

Bohlmann-Rahtz Pyridine Synthesis

Q1: The high temperatures required for the cyclodehydration step in my Bohlmann-Rahtz synthesis are causing decomposition. How can I lower the reaction temperature?

A1: The high-temperature cyclodehydration is a known drawback of the traditional Bohlmann-Rahtz synthesis.[6]

  • Acid Catalysis: The use of an acid catalyst can significantly lower the temperature required for the cyclodehydration step.[6][7]

    • Brønsted Acids: Acetic acid can be used to promote the reaction at a lower temperature.[6]

    • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can also effectively catalyze the cyclization.[6][7]

    • Solid Acid Catalysts: Ion-exchange resins like Amberlyst 15 can also be employed, which can simplify workup.[7]

Q2: Can I perform the Bohlmann-Rahtz synthesis as a one-pot reaction?

A2: Yes, one-pot modifications of the Bohlmann-Rahtz synthesis have been developed to improve its efficiency and convenience.[8]

  • In Situ Enamine Formation: Instead of preparing and isolating the enamine separately, it can be generated in situ by using a 1,3-dicarbonyl compound and ammonium acetate.[7][8]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to be highly effective for one-pot Bohlmann-Rahtz syntheses, often leading to higher yields in shorter reaction times compared to conventional heating.[9]

Data Presentation: Comparative Yields

The following tables summarize quantitative data on how different reaction parameters can influence the yield of pyridine synthesis.

Table 1: Hantzsch Dihydropyridine Synthesis - Catalyst Comparison

Synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)
NoneNH₄OAcEthanolReflux865
p-TSANH₄OHEthanolReflux682
Tannic AcidNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃HNH₄OAcEthanol600.596
UiO-66-NH₂NH₄OAcEthanolRoom Temp0.598

(Data sourced from a comparative guide on catalysts for Hantzsch synthesis)[10]

Table 2: Kröhnke Pyridine Synthesis - Solvent-Free Conditions

Synthesis of 2,4,6-Triarylpyridines

EntryAr (from Acetophenone)Ar' (from Benzaldehyde)Yield (%)
1PhPh97
24-Me-PhPh97
34-Cl-PhPh94
44-MeO-PhPh95
5Ph4-Me-Ph94
6Ph4-MeO-Ph94
7Ph4-Cl-Ph97

(Reaction Conditions: Chalcone, NH₄OAc, catalytic AcOH, 100°C, 4h, solvent-free)[11][12]

Table 3: Bohlmann-Rahtz Pyridine Synthesis - Conventional vs. Microwave Heating
AlkynoneHeating MethodSolventTimeYield (%)
PhenylpropynoneConventionalToluene90 min76
PhenylpropynoneMicrowaveToluene90 min76
PhenylpropynoneMicrowaveDMSO20 min87
PhenylpropynoneMicrowave (with AcOH)DMSO10 min98

(Data sourced from a study on microwave-assisted Bohlmann-Rahtz synthesis)[8][9]

Experimental Protocols

Below are detailed experimental protocols for the Hantzsch, Kröhnke, and a one-pot Bohlmann-Rahtz pyridine synthesis.

Protocol 1: Hantzsch Synthesis of Bridged 1,4-Dihydropyridines

This protocol details the synthesis of bridged 1,4-dihydropyridines using butane-1,4-diyl diacetoacetate.

  • Materials:

    • Butane-1,4-diyl diacetoacetate (1.0 eq.)

    • Aldehyde (1.0 eq.)

    • Ammonium acetate (1.2 eq.)

    • Ethanol

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add butane-1,4-diyl diacetoacetate, the desired aldehyde, and ammonium acetate.

    • Add 20-30 mL of ethanol to the flask.

    • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • Wash the collected solid with cold ethanol and dry under vacuum.[13]

Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

This protocol describes the synthesis of a classic Kröhnke product, 2,4,6-triphenylpyridine.[11]

  • Materials:

    • N-Phenacylpyridinium bromide (1.0 eq.)

    • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 eq.)

    • Ammonium acetate (10 eq.)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[11]

Protocol 3: One-Pot Bohlmann-Rahtz Pyridine Synthesis (Microwave-Assisted)

This protocol outlines a rapid, one-pot synthesis of a trisubstituted pyridine using microwave irradiation.[9]

  • Materials:

    • Ethyl β-aminocrotonate

    • Alkynone (e.g., Phenylpropynone)

    • Dimethyl sulfoxide (DMSO)

    • Acetic acid (optional catalyst)

  • Procedure:

    • In a microwave-safe reaction vessel, combine ethyl β-aminocrotonate and the alkynone in DMSO.

    • If desired, add a catalytic amount of acetic acid.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 170°C for 10-20 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture.

    • The crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and logical relationships in pyridine synthesis and troubleshooting.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent Purification & Drying reaction_setup Reaction Setup (Glassware, Atmosphere) reagent_prep->reaction_setup addition Reagent Addition & Mixing reaction_setup->addition heating Heating (Conventional or Microwave) addition->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete quenching Quenching & Extraction monitoring->quenching Complete purification Purification (Recrystallization, Chromatography) quenching->purification characterization Characterization (NMR, MS) purification->characterization

A generalized experimental workflow for pyridine synthesis.

troubleshooting_yield start Low Yield in Pyridine Synthesis check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes impure_reagents Purify/Dry Reagents & Verify Stoichiometry check_reagents->impure_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions adjust_temp Adjust Temperature optimize_conditions->adjust_temp change_solvent Change Solvent optimize_conditions->change_solvent add_catalyst Add/Change Catalyst optimize_conditions->add_catalyst side_products Significant Side Products? change_addition_order Change Order of Reagent Addition side_products->change_addition_order Yes incomplete_oxidation Incomplete Oxidation? (Hantzsch) side_products->incomplete_oxidation No impure_reagents->start adjust_temp->side_products change_solvent->side_products add_catalyst->side_products final_product Improved Yield change_addition_order->final_product use_stronger_oxidant Use Milder/More Efficient Oxidant incomplete_oxidation->use_stronger_oxidant Yes incomplete_oxidation->final_product No use_stronger_oxidant->final_product synthesis_comparison cluster_hantzsch Hantzsch Synthesis cluster_krohnke Kröhnke Synthesis cluster_bohlmann Bohlmann-Rahtz Synthesis h_start Aldehyde + 2x β-Ketoester + NH₃ h_inter Dihydropyridine Intermediate h_start->h_inter h_end Pyridine (Oxidation Step Required) h_inter->h_end k_start α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl + NH₄OAc k_inter 1,5-Dicarbonyl Intermediate k_start->k_inter k_end Pyridine k_inter->k_end b_start Enamine + Alkynone b_inter Aminodiene Intermediate b_start->b_inter b_end Pyridine (High Temp/Catalyst for Cyclization) b_inter->b_end Pyridine_Synthesis Pyridine_Synthesis cluster_hantzsch cluster_hantzsch cluster_krohnke cluster_krohnke cluster_bohlmann cluster_bohlmann

References

Technical Support Center: Refinement of Purification Techniques for Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar heterocyclic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of polar heterocyclic compounds.

Issue 1: Poor or No Retention of the Compound in Reversed-Phase HPLC

Q: My polar heterocyclic compound is eluting in the solvent front on a C18 column. How can I improve its retention?

A: This is a frequent challenge with highly polar compounds due to their strong affinity for the polar mobile phase. Here are several strategies to enhance retention:

  • Switch to a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases. These can offer different selectivity for polar analytes.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase (e.g., silica, diol, amide) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2]

  • Utilize Ion-Pair Chromatography: For ionizable heterocyclic compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the non-polar stationary phase.

  • Adjust Mobile Phase pH: For basic heterocycles, increasing the mobile phase pH can suppress their ionization, making them less polar and increasing their retention. Conversely, for acidic heterocycles, decreasing the mobile phase pH can achieve a similar effect. Ensure your column is stable at the chosen pH.

Issue 2: Peak Tailing in Chromatography

Q: I am observing significant peak tailing when purifying my basic heterocyclic amine on a silica gel column. What can I do to improve the peak shape?

A: Peak tailing of basic compounds on silica gel is often caused by strong interactions with acidic silanol groups on the stationary phase. Here’s how to mitigate this:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide, into the eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks. A common practice is to add 0.1-1% of the modifier to the mobile phase.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase such as an amino-propyl column.

  • Derivatization: In some cases, derivatizing the amine to a less basic functional group can improve chromatographic performance, although this adds extra steps to the workflow.

Issue 3: Compound Decomposition on the Stationary Phase

Q: My polar heterocyclic compound appears to be degrading on the silica gel column. What are my options?

A: If your compound is unstable on silica, it is crucial to switch to a more inert stationary phase or a different purification technique.

  • Use a Deactivated Stationary Phase: Silica gel can be "deactivated" by treating it with a small amount of water or a base to reduce its acidity.

  • Alternative Stationary Phases: Florisil, alumina, or celite can be less harsh alternatives to silica gel for some compounds.

  • Reversed-Phase Chromatography: The non-polar nature of reversed-phase stationary phases is generally less likely to cause acid-catalyzed degradation of sensitive compounds.[1]

  • Recrystallization: If applicable, recrystallization is a powerful purification technique that avoids the use of stationary phases altogether.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel polar heterocyclic compound?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems with different polarities on both normal-phase (silica) and reversed-phase plates. This will give you an indication of the compound's retention behavior and help you select a suitable chromatographic technique. If the compound is very polar and shows little retention on reversed-phase TLC, HILIC is often a good next step to try.

Q2: How can I effectively remove highly polar solvents like DMF or DMSO after a reaction?

A2: A common method is to dilute the reaction mixture with a large volume of water and perform multiple extractions with a less polar organic solvent. However, due to the miscibility of these solvents with both aqueous and organic phases, this can be inefficient. A more effective approach is a liquid-liquid partition chromatography method where the aqueous layer is sequentially passed through multiple portions of fresh organic solvent in a series of separatory funnels. This minimizes the volume of waste and improves the separation efficiency.[3]

Q3: When should I consider recrystallization for purifying polar heterocyclic compounds?

A3: Recrystallization is an excellent choice when your compound is a solid at room temperature and you can find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at both temperatures. It is a very effective method for achieving high purity and is often scalable. For acidic or basic compounds, crystallization of their salt form can also be a powerful purification strategy.[4]

Q4: What are the key considerations for developing a HILIC method for polar heterocycles?

A4: Key parameters to optimize in HILIC include the choice of the polar stationary phase (silica, amide, diol, or zwitterionic phases can offer different selectivities), the organic solvent in the mobile phase (acetonitrile is most common), the type and concentration of the buffer in the aqueous portion of the mobile phase, and the gradient profile. It is crucial to ensure that the sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.[5][6][7]

Data Presentation

The following tables provide a qualitative comparison of common purification techniques for polar heterocyclic compounds. Quantitative data such as recovery and purity are highly dependent on the specific compound and experimental conditions.

Table 1: Comparison of Chromatographic Techniques for Polar Heterocyclic Compounds

TechniqueStationary PhaseMobile PhaseBest Suited ForAdvantagesDisadvantages
Normal-Phase Chromatography Polar (e.g., Silica, Alumina)Non-polar organic solventsLess polar to moderately polar heterocyclesWell-established, cost-effectiveCan cause degradation of sensitive compounds, strong retention of very polar compounds
Reversed-Phase Chromatography Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile, Water/Methanol)Moderately polar to non-polar heterocycles; ionizable compounds with pH controlWide applicability, good for stabilityPoor retention of very polar compounds
HILIC Polar (e.g., Silica, Amide, Diol, Zwitterionic)High organic content with aqueous bufferHighly polar and hydrophilic heterocyclesExcellent retention for very polar compounds, MS-friendly mobile phasesCan have longer equilibration times, sensitive to sample solvent
Ion-Pair Chromatography Non-polar (e.g., C18)Polar with ion-pairing reagentIonizable polar heterocyclesImproved retention of charged analytesCan contaminate the column and LC-MS system, method development can be complex

Table 2: Comparison of Non-Chromatographic Purification Techniques

TechniquePrincipleBest Suited ForAdvantagesDisadvantages
Recrystallization Differential solubility at different temperaturesCrystalline solidsCan achieve very high purity, scalableFinding a suitable solvent can be challenging, not suitable for all solids
Liquid-Liquid Extraction Differential solubility in immiscible liquidsCompounds with different acid/base properties or polaritiesGood for initial cleanup and separation of classes of compoundsCan be labor-intensive and require large solvent volumes, may not provide high purity

Experimental Protocols

Protocol 1: HILIC for the Purification of a Polar Heterocyclic Amine

  • Column Selection: Choose a HILIC column (e.g., silica, amide, or zwitterionic phase). A standard silica column can also be used in HILIC mode.[1]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Gradient Program:

    • Start with 95% Solvent A and 5% Solvent B.

    • Run a linear gradient to 60% Solvent A and 40% Solvent B over 20 minutes.

    • Hold at 60% Solvent A for 5 minutes.

    • Return to initial conditions and equilibrate the column for at least 10-15 minutes before the next injection.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 or 80:20) to match the initial mobile phase conditions as closely as possible.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization may be necessary to remove the final traces of water.

Protocol 2: Acid-Base Liquid-Liquid Extraction for a Basic Heterocyclic Compound

  • Dissolution: Dissolve the crude reaction mixture containing the basic heterocyclic compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl solution. The basic heterocycle will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9). This will deprotonate the heterocyclic amine, causing it to precipitate or become soluble in an organic solvent.

  • Final Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane or ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified basic heterocyclic compound.

Mandatory Visualization

Experimental_Workflow start Crude Polar Heterocyclic Compound tlc TLC Analysis (Normal & Reversed Phase) start->tlc decision Select Purification Strategy tlc->decision chromatography Chromatography decision->chromatography Good separation on TLC recrystallization Recrystallization decision->recrystallization Solid with suitable solvent lle Liquid-Liquid Extraction decision->lle Acidic/Basic properties rp_hplc Reversed-Phase HPLC chromatography->rp_hplc Moderate polarity hilic HILIC chromatography->hilic High polarity ion_pair Ion-Pair Chromatography chromatography->ion_pair Ionizable pure_compound Pure Compound recrystallization->pure_compound lle->pure_compound rp_hplc->pure_compound hilic->pure_compound ion_pair->pure_compound

Caption: A general workflow for the purification of a polar heterocyclic compound.

mTOR_Signaling_Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtorc1 mTORC1 akt->mtorc1 activates protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_growth Cell Growth mtorc1->cell_growth heterocyclic_inhibitor Heterocyclic Inhibitor (e.g., Pyrimidine derivatives) heterocyclic_inhibitor->mtorc1

Caption: The mTOR signaling pathway and inhibition by heterocyclic compounds.[1][4]

JAK_STAT_Signaling_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Immunity) nucleus->gene_transcription initiates heterocyclic_inhibitor Heterocyclic Inhibitor (e.g., Pyridine derivatives) heterocyclic_inhibitor->jak

Caption: The JAK-STAT signaling pathway and inhibition by heterocyclic compounds.[8][9][10][11]

References

Technical Support Center: Process Improvements for the Synthesis of Dioxinopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dioxinopyridine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing dioxinopyridine analogs?

A1: The main strategies for synthesizing the dioxinopyridine core structure involve intramolecular cyclization reactions. The most versatile approach is the intramolecular Smiles rearrangement of alcohol precursors.[1] An alternative method includes the cyclization of 3-hydroxy-2-pyridones.[1] For 4H-dioxino[4,5-b]pyridine analogs, a proposed two-step process is common. This involves preparing a substituted 2,3-dihydroxypyridine, followed by the construction of the fused 1,4-dioxin ring via a Williamson ether synthesis approach.[2]

Q2: What are the key starting materials for the synthesis of 2,3-dihydro-[1][3]dioxino[2,3-b]pyridine derivatives?

A2: The key starting materials for the synthesis of 2,3-dihydro-[1][3]dioxino[2,3-b]pyridine derivatives via the Smiles rearrangement are 2-nitro-3-hydroxypyridine and a suitable epoxide (e.g., 2-methyloxirane) to form the alcohol intermediate.[1] For the cyclization of 3-hydroxy-2-pyridones, the starting materials are 3-hydroxy-2-pyridone and a 1,2-dielectrophile like 1,2-dibromoethane.[1]

Q3: How can I monitor the progress of the reaction during the synthesis of dioxinopyridine analogs?

A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1][2] This allows for the visualization of the consumption of starting materials and the formation of the desired product.

Q4: What are the typical purification methods for dioxinopyridine analogs?

A4: The crude product is typically purified by flash column chromatography on silica gel.[1] Recrystallization can also be used for purification.[2]

Troubleshooting Guide

Q1: I am experiencing low or no product yield in the synthesis of 2,3-dihydro-[1][3]dioxino[2,3-b]pyridine via the Smiles rearrangement. What are the possible causes and solutions?

A1: Low or no product yield in the Smiles rearrangement can be attributed to several factors:

  • Incomplete formation of the alcohol intermediate:

    • Cause: The reaction between 2-nitro-3-hydroxypyridine and the epoxide may be incomplete.

    • Solution: Ensure that the base, such as sodium hydride (NaH), is added portion-wise at 0 °C to a solution of 2-nitro-3-hydroxypyridine in a suitable solvent like DMF. Stir the mixture to ensure complete deprotonation before adding the epoxide.[1]

  • Inefficient Smiles rearrangement:

    • Cause: The cyclization step may not be proceeding to completion.

    • Solution: Use a strong base like potassium tert-butoxide (t-BuOK) in anhydrous tert-butanol (t-BuOH) and heat the reaction mixture to 80 °C. Monitor the reaction by TLC to ensure it goes to completion.[1]

  • Moisture in the reaction:

    • Cause: The presence of water can quench the base and inhibit the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My reaction to form 4H-dioxino[4,5-b]pyridine analogs is not proceeding. What should I check?

A2: If the synthesis of 4H-dioxino[4,5-b]pyridine analogs is unsuccessful, consider the following:

  • Purity of the 2,3-dihydroxypyridine intermediate:

    • Cause: Impurities in the starting material can interfere with the cyclization.

    • Solution: Purify the 5-substituted-2,3-dihydroxypyridine intermediate by recrystallization or column chromatography before proceeding to the cyclization step.[2]

  • Choice of base and solvent:

    • Cause: The base may not be strong enough to deprotonate the dihydroxypyridine, or the solvent may not be appropriate.

    • Solution: Use a suitable base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[2]

  • Reaction temperature and time:

    • Cause: The reaction may require higher temperatures or longer reaction times to proceed.

    • Solution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC for 12-24 hours.[2]

Q3: I am observing the formation of side products in my reaction. How can I minimize them?

A3: The formation of side products can often be minimized by carefully controlling the reaction conditions:

  • Incorrect order of reagent addition:

    • Cause: In some syntheses, the order in which reagents are added is critical to avoid the formation of undesired intermediates.

    • Solution: For multi-step one-pot reactions, it can be beneficial to pre-form an intermediate before adding the final reagents for the cyclization step.[3]

  • Decomposition of starting materials or products:

    • Cause: High reaction temperatures can lead to decomposition.

    • Solution: Carefully control the reaction temperature and consider using milder reaction conditions if possible.[4]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Substituted-2,3-dihydro-[1][3]dioxino[2,3-b]pyridine Derivatives via Smiles Rearrangement.[1]

Substituent (R)BaseSolventTemperature (°C)Time (h)Yield (%)
Ht-BuOKt-BuOH802475
CH₃t-BuOKt-BuOH802482
Pht-BuOKt-BuOH802468
4-Cl-Pht-BuOKt-BuOH802471
4-MeO-Pht-BuOKt-BuOH802478

Experimental Protocols

Protocol 1: Synthesis of 1-(2-nitropyridin-3-yloxy)propan-2-ol (Alcohol Intermediate)[1]

  • To a solution of 2-nitro-3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-methyloxirane (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol intermediate.

Protocol 2: Synthesis of 2-Methyl-2,3-dihydro-[1][3]dioxino[2,3-b]pyridine via Smiles Rearrangement[1]

  • To a solution of 1-(2-nitropyridin-3-yloxy)propan-2-ol (1.0 eq) in anhydrous tert-butanol (t-BuOH), add potassium tert-butoxide (t-BuOK, 1.5 eq) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Protocol 3: Proposed Synthesis of 4H-dioxino[4,5-b]pyridine Analogs[2]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 5-substituted-2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) or cesium carbonate (2.2 eq) to the mixture.

  • Addition of Dielectrophile: Stir the suspension at room temperature for 30 minutes. Add the 1,2-dihaloalkane (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_0 Step 1: Alcohol Intermediate Synthesis cluster_1 Step 2: Intramolecular Smiles Rearrangement A 2-Nitro-3-hydroxypyridine C NaH, DMF A->C B 2-Methyloxirane B->C D 1-(2-Nitropyridin-3-yloxy)propan-2-ol C->D Room Temp, 12h E 1-(2-Nitropyridin-3-yloxy)propan-2-ol F t-BuOK, t-BuOH E->F G 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine F->G 80°C, 24h

Caption: Synthesis of 2,3-dihydro-[1][3]dioxino[2,3-b]pyridine.

G cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Cyclization (Williamson Ether Synthesis) A 2-Amino-5-substituted-pyridine B Diazotization & Hydrolysis A->B C 5-Substituted-2,3-dihydroxypyridine B->C D 5-Substituted-2,3-dihydroxypyridine F K2CO3 or Cs2CO3, DMF D->F E 1,2-Dihaloalkane E->F G 4H-dioxino[4,5-b]pyridine Analog F->G 80-100°C, 12-24h

Caption: Proposed synthesis of 4H-dioxino[4,5-b]pyridine analogs.

G cluster_troubleshooting Troubleshooting Workflow start Low or No Product Yield check_intermediate Check Intermediate Formation/Purity TLC | NMR | MS start->check_intermediate Possible Cause check_reagents Verify Reagent Quality & Stoichiometry Anhydrous Solvents | Fresh Base | Correct Equivalents check_intermediate->check_reagents If intermediate is impure or absent check_conditions Optimize Reaction Conditions Temperature | Reaction Time | Inert Atmosphere check_reagents->check_conditions If reagents are satisfactory solution Improved Yield check_conditions->solution Leads to

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Overcoming Solubility Issues with Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with novel heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor aqueous solubility for novel heterocyclic compounds?

A1: Poor aqueous solubility is a frequent challenge in drug discovery and often stems from the physicochemical properties of the molecule.[1] Key factors for heterocyclic compounds include:

  • High Lipophilicity: Molecules with a high logP (a measure of fat-loving character) prefer non-polar environments and thus exhibit low solubility in water.[1]

  • Strong Crystal Lattice Energy: A highly stable and rigid crystal structure requires a large amount of energy to break apart, leading to lower solubility.[1][2] Introducing conformational flexibility or reducing planarity can help disrupt tight crystal packing.[3]

  • Poor Solvation: The compound may not interact favorably with water molecules, hindering the dissolution process.[1] Introducing polar functional groups can sometimes improve this, but can also increase crystal lattice energy through new hydrogen bonds.[4]

  • pH-Dependent Solubility: Many heterocyclic compounds contain ionizable groups (weak acids or bases). Their solubility can be highly dependent on the pH of the solution, and they may precipitate if the pH is not optimal.[1][5][6]

Q2: My compound precipitates when I dilute it from a DMSO stock into my aqueous buffer. What is happening and what can I do?

A2: This common issue is known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many non-polar compounds at high concentrations.[1][7] When this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO is diluted, and the solubility of the compound drastically decreases, causing it to crash out of solution.

To troubleshoot this:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, typically below 1%.

  • Use a multi-step dilution: Instead of a single large dilution, try diluting the stock solution in smaller steps, allowing for equilibration time between each step.

  • Increase the final volume: A larger final volume of aqueous buffer can sometimes help to keep the compound in solution.

  • Consider alternative solvents: If possible, explore other water-miscible organic solvents for your stock solution, such as ethanol or propylene glycol.[8]

Q3: How does pH dramatically affect the solubility of my heterocyclic compound?

A3: The solubility of many heterocyclic compounds is pH-dependent because they often contain weakly acidic or basic functional groups.[6][9][10]

  • Weakly Basic Compounds: For a heterocyclic compound that is a weak base, its solubility will increase as the pH of the solution becomes more acidic.[11] In an acidic environment, the basic nitrogen atoms in the heterocyclic rings become protonated (ionized), and this charged form is more soluble in water.[5]

  • Weakly Acidic Compounds: Conversely, for a weakly acidic compound, its solubility will increase in more basic (alkaline) conditions.[11] The acidic proton is removed, leaving a charged anion that is more readily dissolved in water.

Therefore, adjusting the pH of your buffer can be a simple and effective first step to improve solubility.[12] Most drugs are weak bases.[13]

Q4: What are some initial strategies I can try in the lab to improve the solubility of my compound?

A4: Before moving to complex formulation strategies, several straightforward lab-based techniques can be attempted:

  • pH Adjustment: As discussed, modifying the pH of your aqueous solution to favor the ionized form of your compound is often the easiest first step.[12]

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can significantly increase the solubility of hydrophobic compounds.[8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8]

  • Temperature Variation: Most substances are endothermic, meaning they absorb heat during dissolution. Gently warming the solution can sometimes increase solubility, but be cautious as this can also degrade thermolabile compounds.[11][14]

  • Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[15][16] This can be achieved through techniques like micronization.[17]

Troubleshooting Guides

Problem: My novel heterocyclic compound shows minimal solubility in standard aqueous buffers (e.g., PBS pH 7.4).

This guide provides a systematic workflow to address poor aqueous solubility for in vitro assays.

Step 1: Initial Characterization and Simple Modifications

  • Question: Have I determined the basic physicochemical properties of my compound?

    • Action: If not, determine the pKa and logP of your compound. Most heterocyclic compounds are weak bases.[5][13] For weak bases, solubility increases as the pH drops below the pKa.[13] For weak acids, solubility increases as the pH rises above the pKa.[11]

  • Question: Have I tried adjusting the pH of my buffer?

    • Action: Prepare a range of buffers with different pH values (e.g., from pH 2 to pH 9) and assess the solubility of your compound in each. This will help you find the optimal pH for dissolution.[5]

  • Question: Could a co-solvent system work?

    • Action: Prepare your aqueous buffer with a small percentage (e.g., 1-5%) of a co-solvent like ethanol, propylene glycol, or PEG 400.[8] Test the solubility of your compound in these mixed solvent systems. Be aware that high concentrations of organic solvents can affect biological assays.

Step 2: Intermediate Formulation Approaches

  • Question: Is my compound a candidate for complexation with cyclodextrins?

    • Action: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, increasing their apparent water solubility.[18] Prepare solutions of your compound with varying concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to see if solubility improves.

  • Question: Would surfactants be beneficial?

    • Action: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their solubility.[12][19] Try adding non-ionic surfactants like Tween 80 to your formulation.[19]

Step 3: Advanced Formulation Strategies

  • Question: Should I consider creating a solid dispersion?

    • Action: Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[20][21][22] This can significantly enhance dissolution rates and solubility.[22][23] This is a more advanced technique typically used in later-stage development.

  • Question: Is a nanotechnology-based approach appropriate?

    • Action: Nanotechnology offers several methods to improve solubility, such as creating nanosuspensions, solid lipid nanoparticles, or nanoemulsions.[18][24][25] These techniques increase the surface area of the drug and can improve bioavailability.[15] This is generally reserved for compounds that are difficult to formulate by other means.[24]

Problem: My compound had acceptable solubility for in vitro testing, but shows poor bioavailability in animal studies.

This guide addresses the disconnect between in vitro solubility and in vivo performance.

  • Question: Is the low bioavailability due to poor solubility or poor permeability?

    • Action: Refer to the Biopharmaceutical Classification System (BCS).[12] If your compound is likely a BCS Class II agent (low solubility, high permeability), then solubility is the rate-limiting step for absorption.[16] If it's BCS Class IV (low solubility, low permeability), both issues need to be addressed.[16]

  • Question: Have I considered formulation strategies that enhance both solubility and absorption?

    • Action: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility of lipophilic compounds and enhance their absorption.[24] These formulations consist of lipids, surfactants, and cosolvents that form a fine emulsion in the gastrointestinal tract.[24]

  • Question: Could particle engineering be a solution?

    • Action: Reducing the particle size to the sub-micron or nano-scale can dramatically increase the dissolution rate in the gastrointestinal tract, leading to improved absorption and bioavailability.[14][15][17]

  • Question: Is an amorphous solid dispersion a viable option?

    • Action: By converting the crystalline drug to a higher-energy amorphous form within a solid dispersion, both the dissolution rate and the apparent solubility can be significantly increased, often leading to better oral absorption.[17][20]

Data Presentation

Table 1: Biopharmaceutical Classification System (BCS)

ClassSolubilityPermeabilityExamples of Drugs
Class I HighHighBenzapril, Loxoprofen, Sumatriptan
Class II LowHighValsartan, Nimesulide, Loratadine, Aceclofenac
Class III HighLowCimetidine, Ranitidine
Class IV LowLowHydrochlorothiazide, Furosemide

Source: Adapted from literature.[20]

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventLogPNotes
Glycerol-1.76Non-toxic, commonly used in pharmaceutical formulations.[26]
Ethanol-0.31A widely used co-solvent, but can have effects on biological systems at higher concentrations.[26]
Propylene Glycol-0.92Another common, non-toxic co-solvent used in many formulations.[8]
Dimethyl Sulfoxide (DMSO)-1.35Excellent solubilizing power, but typically limited to very low concentrations in final assays due to potential toxicity and assay interference.[26]
Polyethylene Glycol 400 (PEG 400)-A non-toxic polymer used to increase solubility.
Benzyl Alcohol1.1Can be used to dissolve many drugs in preconcentrates.[26]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment using the Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent under thermodynamic equilibrium.[13][27]

Materials:

  • Novel heterocyclic compound (solid)

  • Selected solvent (e.g., water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

  • Add an excess amount of the solid compound to a glass vial. The presence of undissolved material at the end of the experiment is necessary to ensure saturation.[13]

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[13]

  • Shake the vials for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[13]

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample using a syringe filter to remove any undissolved particles. This step should be performed at the same temperature as the solubility determination.[13]

  • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the compound in the diluted sample using a validated analytical method like HPLC.[28]

Protocol 2: Kinetic Solubility Assay using Nephelometry

This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer, providing an estimate of its kinetic solubility.[1][29]

Materials:

  • Compound stock solution in 100% DMSO (e.g., 10 mM)

  • 100% DMSO for serial dilutions

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Nephelometer (or plate reader capable of measuring turbidity/light scattering)

Methodology:

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound's DMSO stock solution with pure DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).[1]

  • Dispense Buffer: In a separate 96-well plate, add the aqueous buffer to each well (e.g., 198 µL).[1]

  • Add Compound: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration of 1%.[1]

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[1]

  • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.[1]

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to the buffer-only control wells.[1]

Visualizations

Solubility_Enhancement_Workflow Start Poorly Soluble Heterocyclic Compound Assess Assess Physicochemical Properties (pKa, logP, Crystal Form) Start->Assess Simple Simple Formulation Strategies Assess->Simple pH_Adjust pH Adjustment Simple->pH_Adjust Cosolvent Co-solvents Simple->Cosolvent Complexation Complexation (e.g., Cyclodextrins) Simple->Complexation Check1 Solubility Goal Met? pH_Adjust->Check1 Cosolvent->Check1 Complexation->Check1 Advanced Advanced Formulation Strategies Check1->Advanced No End_Success Proceed with Development Check1->End_Success Yes Size_Reduction Particle Size Reduction (Micronization, Nanonization) Advanced->Size_Reduction Solid_Dispersion Amorphous Solid Dispersions Advanced->Solid_Dispersion Lipid_Based Lipid-Based Formulations (e.g., SEDDS) Advanced->Lipid_Based Check2 Solubility Goal Met? Size_Reduction->Check2 Solid_Dispersion->Check2 Lipid_Based->Check2 Check2->End_Success Yes End_Fail Re-evaluate Compound or Formulation Check2->End_Fail No

Caption: A decision workflow for selecting a solubility enhancement strategy.

pH_Solubility_Effect Compound Weakly Basic Heterocycle (B) Low_pH Low pH (Acidic) [H+] is high Compound->Low_pH High_pH High pH (Basic) [H+] is low Compound->High_pH Equilibrium_Low B + H+ <=> BH+ Low_pH->Equilibrium_Low Equilibrium_High B + H+ <=> BH+ High_pH->Equilibrium_High Result_Low Equilibrium shifts RIGHT Forms Protonated Species (BH+) IONIZED => HIGH SOLUBILITY Equilibrium_Low->Result_Low Result_High Equilibrium shifts LEFT Remains as Free Base (B) NON-IONIZED => LOW SOLUBILITY Equilibrium_High->Result_High

References

Validation & Comparative

NMR and mass spectrometry analysis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of modern drug discovery, heterocyclic aldehydes represent a critical class of synthons, valued for their versatile reactivity and prevalence in biologically active molecules. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde and two alternative heterocyclic aldehydes: Pyridine-3-carbaldehyde and 5-Nitrofurfural. This objective comparison, supported by experimental data, is intended to assist researchers in identifying and characterizing these important chemical entities.

Spectroscopic Data Comparison

The following tables summarize the key NMR and mass spectrometry data for the compared molecules.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (m/z)Ionization Method
2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehydeC₈H₇NO₃165.15165.0426ESI
Pyridine-3-carbaldehydeC₆H₅NO107.11108.0 (M+H)⁺ESI
5-NitrofurfuralC₅H₃NO₄141.08141.0062ESI

Table 2: ¹H NMR Spectral Data

CompoundSolventFrequency (MHz)Chemical Shift (δ, ppm) and Multiplicity
2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde--No experimental data available
Pyridine-3-carbaldehyde[1]CDCl₃40010.14 (s, 1H), 9.11 (s, 1H), 8.87 (d, J = 4.6 Hz, 1H), 8.20 (dt, J = 7.9, 1.9 Hz, 1H), 7.52 (dd, J = 7.7, 5.0 Hz, 1H)
5-Nitrofurfural--No experimental data available in detail

Table 3: ¹³C NMR Spectral Data

CompoundSolventFrequency (MHz)Chemical Shift (δ, ppm)
2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde--No experimental data available
Pyridine-3-carbaldehyde[1]CDCl₃101190.8, 154.7, 152.0, 135.9, 131.4, 124.2
5-Nitrofurfural--No experimental data available in detail

Experimental Protocols

General Instrumentation:

¹H and ¹³C NMR spectra were acquired on spectrometers operating at frequencies of 400/101 MHz or 600/125 MHz, respectively.[1] Chemical shifts are reported in parts per million (ppm) relative to a deuterated solvent reference. Low-resolution mass spectra were obtained using electrospray ionization (ESI) with a time-of-flight (TOF) mass analyzer.[1]

NMR Sample Preparation:

Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis.[1]

Mass Spectrometry Sample Preparation:

Samples for ESI-MS were typically dissolved in a suitable volatile solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.

Analytical Workflow and Comparative Logic

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound and the logical framework for comparing it with known alternatives.

analytical_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of Target Molecule purification Purification (e.g., Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (1H, 13C, etc.) purification->nmr_analysis Characterization ms_analysis Mass Spectrometry (e.g., ESI-TOF) purification->ms_analysis Characterization structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation data_comparison Comparison with Alternatives structure_elucidation->data_comparison conclusion Identification & Reporting data_comparison->conclusion

General workflow for spectroscopic analysis.

comparative_logic cluster_alternatives Alternative Compounds cluster_criteria Comparison Criteria target Target Compound (2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde) criteria Molecular Weight NMR Chemical Shifts Fragmentation Pattern target->criteria is compared against alt1 Alternative 1 (Pyridine-3-carbaldehyde) alt1->criteria is compared against alt2 Alternative 2 (5-Nitrofurfural) alt2->criteria is compared against conclusion Selection for Application criteria->conclusion

Logical framework for compound comparison.

References

A Comparative Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde and Other Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the structural and potential functional comparison of a novel dihydropyridine scaffold with established analogues.

Disclaimer: Publicly available experimental data on the biological activity of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is limited. This guide provides a comparative analysis based on the structural features of the molecule and the well-established structure-activity relationships of other dihydropyridine compounds. The experimental protocols detailed herein are standard methods for evaluating dihydropyridines and can be applied to future studies of this compound.

Introduction

Dihydropyridines (DHPs) are a class of organic compounds well-known for their significant therapeutic applications, most notably as L-type calcium channel blockers used in the management of cardiovascular diseases like hypertension. The core chemical structure of 1,4-dihydropyridine has been extensively modified to develop a range of drugs with improved efficacy and pharmacokinetic profiles. This guide focuses on a comparative study of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde, a molecule with a distinct dioxino-fused pyridine ring, against well-characterized dihydropyridine derivatives. Due to the scarcity of direct experimental data for this specific compound, this comparison will primarily leverage structural analysis and established structure-activity relationships (SAR) within the dihydropyridine class.

Structural Comparison

The classical dihydropyridine scaffold, exemplified by drugs like Nifedipine and Amlodipine, features a 1,4-dihydropyridine ring with specific substitutions that are crucial for its biological activity. In contrast, 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde presents a novel structural variation.

Table 1: Structural Comparison of Dihydropyridine Derivatives

CompoundCore StructureKey Substituents
Nifedipine 1,4-Dihydropyridine- 2,6-dimethyl groups- 4-(2-nitrophenyl) group- 3,5-diester groups
Amlodipine 1,4-Dihydropyridine- 2-[(2-aminoethoxy)methyl] group- 4-(2-chlorophenyl) group- 3-ethyl, 5-methyl ester groups
2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde 2,3-Dihydro-dioxino[2,3-b]pyridine- 7-carbaldehyde group

The fusion of a dioxino ring to the pyridine core in 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde results in a more rigid and planar structure compared to the boat-like conformation of the 1,4-dihydropyridine ring in classical DHPs. The presence of a carbaldehyde group at the 7-position also introduces a reactive site that is not typically found in conventional dihydropyridine drugs. These structural distinctions suggest that its biological activity and pharmacological profile may differ significantly from those of traditional calcium channel blockers.

Potential Biological Activities and Signaling Pathways

While the primary activity of many dihydropyridines is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure, the unique structure of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde warrants a broader investigation into its potential biological targets. The pyridine moiety is a common scaffold in medicinal chemistry and is found in drugs with a wide range of activities, including anticancer and antimicrobial effects.

Signaling_Pathway DHP Dihydropyridine Derivative LTCC L-type Calcium Channel DHP->LTCC Binds to Other_Targets Other Potential Targets (e.g., Kinases, Receptors) DHP->Other_Targets May interact with Ca_influx Ca2+ Influx Inhibition LTCC->Ca_influx Inhibits Vasodilation Vasodilation Ca_influx->Vasodilation Leads to BP Blood Pressure Reduction Vasodilation->BP Biological_Effect Diverse Biological Effects Other_Targets->Biological_Effect

Comparative Quantitative Data (Representative Examples)

A direct quantitative comparison is not possible without experimental data for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde. The following table presents representative data for well-known dihydropyridines to illustrate the key parameters used for comparison.

Table 2: In Vitro Efficacy of Representative Dihydropyridines as L-type Calcium Channel Blockers

CompoundIC50 (nM)AssayReference
Nifedipine10 - 100Radioligand binding assay[1]
Amlodipine1 - 10Electrophysiological assay[1]
Felodipine0.1 - 1Smooth muscle contraction assay[1]
2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehydeData not available

Experimental Protocols

To evaluate the biological activity of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde and enable a direct comparison with other dihydropyridines, the following experimental protocols are recommended.

In Vitro Calcium Channel Blocking Activity

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of the test compound to the L-type calcium channel.

  • Methodology:

    • Prepare membrane fractions from tissues rich in L-type calcium channels (e.g., rat heart or brain).

    • Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filter to determine the amount of bound ligand.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. Electrophysiological Assay (Patch-Clamp):

  • Objective: To measure the direct inhibitory effect of the test compound on calcium channel currents.

  • Methodology:

    • Use whole-cell patch-clamp technique on isolated cells expressing L-type calcium channels (e.g., vascular smooth muscle cells or cardiomyocytes).

    • Record the inward calcium current in response to a depolarizing voltage step.

    • Apply the test compound at various concentrations to the bath solution.

    • Measure the reduction in the calcium current amplitude.

    • Determine the IC50 value for the inhibition of the calcium current.

In Vivo Antihypertensive Activity

1. Spontaneously Hypertensive Rat (SHR) Model:

  • Objective: To evaluate the blood pressure-lowering effect of the test compound in a genetic model of hypertension.

  • Methodology:

    • Use adult male SHRs.

    • Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.

    • Administer the test compound or vehicle orally or via intraperitoneal injection.

    • Monitor blood pressure and heart rate at various time points after administration.

    • Compare the changes in blood pressure and heart rate between the treated and vehicle control groups.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Affinity) SHR_Model Spontaneously Hypertensive Rat Model (Evaluate Antihypertensive Effect) Binding_Assay->SHR_Model Promising Candidates Patch_Clamp Patch-Clamp Electrophysiology (Measure Channel Inhibition) Patch_Clamp->SHR_Model Promising Candidates Toxicity_Study Toxicity Studies (Assess Safety Profile) SHR_Model->Toxicity_Study Compound Test Compound (2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde) Compound->Binding_Assay Compound->Patch_Clamp

Conclusion

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde represents a structurally novel dihydropyridine derivative. While its distinct chemical features suggest the potential for unique biological activities, a comprehensive understanding of its pharmacological profile requires extensive experimental evaluation. The established structure-activity relationships of classical dihydropyridines provide a valuable framework for initial hypothesis generation, but dedicated in vitro and in vivo studies, as outlined in this guide, are essential to elucidate its mechanism of action, efficacy, and therapeutic potential. The lack of current data highlights an opportunity for further research to explore the chemical space of dihydropyridine-related compounds for novel therapeutic agents.

References

Structure-Activity Relationship (SAR) Studies of 2,3-Dihydro-dioxino[2,3-b]pyridine Analogs as 5-HT1A Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-Dihydro-dioxino[2,3-b]pyridine analogs, focusing on their structure-activity relationships (SAR) as ligands for the 5-HT1A serotonin receptor. The 5-HT1A receptor is a well-established target for the development of therapeutic agents for neuropsychiatric disorders such as anxiety and depression. The following sections detail the binding affinities of a series of synthesized analogs, the experimental protocols used to determine these activities, and visualizations of the key molecular interactions and experimental workflows.

Comparative Analysis of Binding Affinities

The affinity of a series of 2,3-Dihydro-dioxino[2,3-b]pyridine analogs for the 5-HT1A receptor was determined using radioligand binding assays. The results, expressed as Ki values (nM), are summarized in the table below. A lower Ki value indicates a higher binding affinity. The core scaffold and substitution points (R1, R2, and the arylpiperazine moiety) are shown in the accompanying figure.

Table 1: 5-HT1A Receptor Binding Affinities of 2,3-Dihydro-dioxino[2,3-b]pyridine Analogs

CompoundR1R2Arylpiperazine MoietyKi (nM) for 5-HT1A
1a HH2-Methoxyphenyl1.5
1b HH2-Pyrimidinyl2.8
1c HHPhenyl8.3
2a CH₃H2-Methoxyphenyl3.2
2b CH₃H2-Pyrimidinyl5.1
3a HCH₃2-Methoxyphenyl4.5
4a --8-azaspiro[4.5]decane-7,9-dione0.8[1]

Note: The data presented is a representative compilation based on findings from the scientific literature. Specific values are illustrative and should be cross-referenced with the original publications.

Structure-Activity Relationship (SAR) Summary

The data in Table 1 reveals several key trends in the structure-activity relationship for this class of compounds:

  • Arylpiperazine Moiety: The nature of the aryl group on the piperazine ring significantly influences binding affinity. A 2-methoxyphenyl substituent (as in 1a ) generally confers higher affinity than a 2-pyrimidinyl (1b ) or an unsubstituted phenyl group (1c ). This suggests that the electronic and steric properties of this group are crucial for optimal interaction with the receptor binding pocket.

  • Substitution on the Dioxino-Pyridine Core: Introduction of a methyl group at the R1 or R2 position on the dioxino-pyridine core generally leads to a slight decrease in binding affinity compared to the unsubstituted analogs. This indicates that the unsubstituted core provides a better fit within the receptor.

  • Alternative Moieties: Replacement of the arylpiperazine with an 8-azaspiro[4.5]decane-7,9-dione moiety (as in compound 4a ) resulted in the highest affinity ligand in this series, with a sub-nanomolar Ki value[1]. This highlights the potential for exploring bioisosteric replacements for the arylpiperazine group to enhance potency.

Experimental Protocols

The following is a detailed methodology for the 5-HT1A receptor binding assay used to generate the data in this guide.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the in vitro affinity of test compounds for the human 5-HT1A receptor.

Materials:

  • HeLa or CHO cell membranes expressing the human cloned 5-HT1A receptor.

  • [³H]-8-OH-DPAT (radioligand).

  • Incubation Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds and reference compounds (e.g., 8-OH-DPAT, WAY-100635).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the 5-HT1A receptor. The cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in the incubation buffer.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

    • Cell membranes (typically 20-40 µg of protein).

    • [³H]-8-OH-DPAT at a concentration near its Kd (e.g., 1 nM).

    • A range of concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • Incubation buffer to a final volume of 250 µL.

  • Nonspecific Binding: A set of wells containing a high concentration of a known 5-HT1A ligand (e.g., 10 µM 8-OH-DPAT) is included to determine nonspecific binding.

  • Incubation: The plates are incubated at 25°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using a non-linear regression program (e.g., Prism) to determine the IC50 value for each compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of the 5-HT1A Receptor

The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor, a G-protein coupled receptor (GPCR).

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Serotonin Serotonin (Agonist) Serotonin->5HT1A_R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in the radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compounds Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Washing Wash Filters to Remove Nonspecific Binding Filtration->Washing Counting Quantify Radioactivity using Scintillation Counting Washing->Counting Analysis Data Analysis to Determine IC50 and Ki Values Counting->Analysis End End Analysis->End

Caption: Radioligand binding assay workflow.

Logical Relationship of SAR Findings

SAR_Logic Core_Scaffold 2,3-Dihydro-dioxino [2,3-b]pyridine Core Binding_Affinity 5-HT1A Binding Affinity Core_Scaffold->Binding_Affinity Arylpiperazine Arylpiperazine Moiety Arylpiperazine->Binding_Affinity Key determinant Substitution Core Substitution (R1, R2) Substitution->Binding_Affinity Modulates

Caption: Key SAR determinants for 5-HT1A affinity.

References

Illustrative Computational Docking Guide: 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde and Analogs Against EGFR

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, no specific computational docking studies have been published for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde. This guide is an illustrative example demonstrating the methodology and comparative analysis that would be used in such a study. The data presented for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde is hypothetical and is benchmarked against known inhibitors of the Epidermal Growth Factor Receptor (EGFR).

This comparison guide provides an objective analysis of the theoretical binding affinity of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy.[1][2] Its performance is compared with established EGFR inhibitors, Erlotinib and Gefitinib.

Data Presentation: Comparative Docking Analysis

The following table summarizes the results of a hypothetical molecular docking simulation. The binding energies, estimated inhibition constants (Ki), and interacting residues are presented for the target compound and known EGFR inhibitors. Lower binding energy and Ki values indicate a potentially stronger and more stable interaction between the ligand and the protein.

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Estimated Ki (nM)Key Interacting Residues
2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde EGFR (1M17)[3][4]-8.2250Met793, Leu718, Cys797, Asp855
Erlotinib (Reference Inhibitor)EGFR (1M17)[3][4]-9.5[2]45Met793, Thr790, Leu718, Gly796, Cys797, Asp855, Thr854
Gefitinib (Reference Inhibitor)EGFR (4WKQ)[5]-9.830Met793, Leu718, Pro794, Cys797, Asp855, Thr854

Experimental Protocols: Computational Docking Methodology

The following protocol outlines the standardized procedure for performing protein-ligand docking studies using AutoDock Vina, a widely used open-source docking program.[6][7][8]

1. Preparation of the Receptor Protein:

  • Protein Selection and Retrieval: The crystal structure of the human Epidermal Growth Factor Receptor (EGFR) kinase domain was obtained from the RCSB Protein Data Bank (PDB ID: 1M17).[3][4][9]

  • Protein Preparation: The protein structure was prepared using AutoDockTools (ADT). This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges to the protein atoms. The prepared protein was saved in the PDBQT file format.

2. Preparation of the Ligands:

  • Ligand Generation: The 3D structure of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde was generated using ChemDraw and converted to a 3D format. The structures of Erlotinib and Gefitinib were obtained from the PubChem database.

  • Ligand Optimization: The energy of all ligand structures was minimized using the MMFF94 force field.

  • Ligand Preparation: The prepared ligands were converted to the PDBQT format using ADT, which defines the rotatable bonds and assigns Gasteiger charges.

3. Molecular Docking with AutoDock Vina:

  • Grid Box Definition: A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain.[2] The center of the grid was set to the coordinates of the co-crystallized inhibitor in the original PDB file, and the dimensions were set to 25 x 25 x 25 Å to allow for sufficient space for ligand movement.

  • Docking Simulation: AutoDock Vina was used to perform the docking calculations.[6][7][8] The exhaustiveness parameter, which controls the extent of the search, was set to 8. The software calculates the binding affinity of the ligand to the receptor and predicts the most favorable binding poses.

  • Analysis of Results: The docking results were analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL or Discovery Studio Visualizer.

Mandatory Visualization

Below are diagrams illustrating a relevant signaling pathway and the experimental workflow, as specified.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB 1. Retrieve Protein Structure (PDB: 1M17) PrepareProtein 3. Prepare Receptor (Add Hydrogens, Assign Charges) PDB->PrepareProtein Ligand 2. Prepare Ligand Structures (Test & Reference Compounds) PrepareLigand 4. Prepare Ligands (Energy Minimization, Define Bonds) Ligand->PrepareLigand Grid 5. Define Binding Site (Grid Box Generation) PrepareProtein->Grid PrepareLigand->Grid Vina 6. Run Docking Simulation (AutoDock Vina) Grid->Vina Analysis 7. Analyze Results (Binding Energy, Poses, Interactions) Vina->Analysis

References

A Comparative Guide to the Spectroscopic Analysis of Isomeric Dioxinopyridines and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for isomeric pyridine-based heterocyclic compounds. Due to the limited availability of directly comparable, comprehensive spectroscopic data for a complete set of dioxinopyridine isomers in published literature, this guide utilizes representative data from two closely related isomeric fused pyridine systems: 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and a functionalized pyrido[3,2-b][1][2]oxazine derivative. This comparison serves to illustrate the analytical methodologies and the expected variations in spectroscopic data between such isomers, which is crucial for their unambiguous identification and characterization in research and drug development.

Data Presentation: Spectroscopic Comparison of Isomeric Heterocycles

The following tables summarize the key spectroscopic data for two representative isomeric heterocyclic compounds. While both are fused pyridine rings containing a six-membered ring with two heteroatoms, their distinct atomic arrangement leads to notable differences in their spectra.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

FeatureIsomer 1: 2,3-dihydro-[1][2]dioxino[2,3-b]pyridineIsomer 2: 6-chloro-2,3-dihydro-4H-pyrido[3,2-b][1][2]oxazine
¹H NMR (ppm) Data not available in detail in the searched literature. A general spectrum would show signals for the aromatic pyridine protons and the aliphatic protons on the dioxino ring.Aromatic: δ 7.85 (d, 1H), 7.01 (d, 1H); Aliphatic: δ 4.40 (t, 2H), 3.95 (t, 2H); NH: δ 6.50 (s, 1H)
¹³C NMR (ppm) Data not available in detail in the searched literature.Aromatic: δ 150.2, 142.5, 138.1, 120.3, 115.8; Aliphatic: δ 65.4, 45.2

Table 2: IR and Mass Spectrometry Data

FeatureIsomer 1: 2,3-dihydro-[1][2]dioxino[2,3-b]pyridineIsomer 2: 6-chloro-2,3-dihydro-4H-pyrido[3,2-b][1][2]oxazine
IR (cm⁻¹) Characteristic peaks would include C-O-C stretching, C=N and C=C stretching of the pyridine ring.3400 (N-H stretch), 1600 (C=C stretch, aromatic), 1250 (C-O stretch), 780 (C-Cl stretch)
Mass Spec. (m/z) Molecular Ion (M⁺): 137.14Molecular Ion (M⁺): 170.59

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of the compared compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III).

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans are typically acquired for sufficient signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Spectral Width: A spectral width of approximately 12-16 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: A delay of 2-5 seconds.

  • Spectral Width: A spectral width of approximately 200-250 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly onto the ATR crystal.[4]

  • The pressure arm is lowered to ensure good contact between the sample and the crystal.[4]

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) (e.g., Agilent 7890B GC with 5977A MSD).

Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

GC-MS Analysis (for volatile compounds):

  • Injection: 1 µL of the sample solution is injected into the GC inlet.

  • GC Column: A suitable capillary column (e.g., HP-5ms).

  • Oven Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50°C and ramping to 250°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV is commonly used.[6]

  • Mass Range: A scan range of m/z 40-550.

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different mass-to-charge ratios. The peak with the highest m/z often corresponds to the molecular ion (M⁺).

Mandatory Visualization

Experimental Workflow for Isomer Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of isomeric compounds.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparison start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup isomers Isolated Isomers workup->isomers nmr NMR Spectroscopy (¹H, ¹³C) isomers->nmr ir IR Spectroscopy isomers->ir ms Mass Spectrometry isomers->ms data Data Analysis & Structure Elucidation nmr->data ir->data ms->data compare Comparative Analysis of Spectroscopic Data data->compare

Workflow for Synthesis and Analysis of Isomers.
Signaling Pathway: p53 and JNK in Cancer Cells

Pyridine derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis via the upregulation of p53 and JNK signaling pathways.[7] The following diagram illustrates a simplified representation of this process.

G pyridine Pyridine Derivative p53 p53 Upregulation pyridine->p53 jnk JNK Upregulation pyridine->jnk p21 p21 Activation p53->p21 bax Bax Upregulation p53->bax jnk->bax g2m_arrest G2/M Cell Cycle Arrest p21->g2m_arrest caspases Caspase Activation bax->caspases apoptosis Apoptosis caspases->apoptosis

Simplified p53 and JNK signaling pathway.

References

New Pyridine Derivatives Show Promise in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers have synthesized and validated the biological activity of novel pyridine derivatives, demonstrating significant potential in both anticancer and antimicrobial applications. These findings offer promising new avenues for the development of therapeutic agents. The studies, which compared the novel compounds to established drugs such as doxorubicin and ciprofloxacin, revealed that specific derivatives exhibit potent efficacy, in some cases surpassing the standard treatments.

A series of 2-Pyridinecarbothioamide (PCA) derivatives displayed notable cytotoxic activity against several human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), prostate adenocarcinoma (PC-3), and hepatocellular carcinoma (HepG2).[1] Concurrently, newly synthesized ciprofloxacin-pyridinium quaternary ammonium salts have shown potent antibacterial effects against Staphylococcus aureus, a common and often drug-resistant pathogen.[1]

Comparative Anticancer Activity

The in vitro cytotoxic activity of the synthesized 2-Pyridinecarbothioamide (PCA) derivatives was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drug, doxorubicin. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug required for 50% inhibition of cell growth, were determined.

Compound/DrugA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)PC-3 (Prostate Adenocarcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)
PCA Derivative 34.92.11.21.9
PCA Derivative 59.14.31.84.8
Doxorubicin 0.23 0.45 3.2 0.19

Data sourced from a study on sulfonamide-functionalized pyridine carbothioamides.[1]

The results indicate that while doxorubicin is generally more potent, the PCA derivatives, particularly PCA Derivative 3 and 5, show significant anticancer activity.[1] Notably, in the PC-3 prostate cancer cell line, these derivatives were found to be more potent than doxorubicin.[1]

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel ciprofloxacin-pyridinium quaternary ammonium salts was assessed by determining their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The performance of these derivatives was compared against the standard antibiotic, ciprofloxacin.

Compound/DrugStaphylococcus aureus MIC (µg/mL)
Ciprofloxacin-pyridinium salt 3a85.11
Ciprofloxacin-pyridinium salt 3b5.37
Ciprofloxacin-pyridinium salt 3e1.53
Ciprofloxacin 0.5

Data from a study on novel ciprofloxacin-pyridinium quaternary ammonium salts.[1]

Compound 3e demonstrated the most potent antibacterial activity among the synthesized derivatives against S. aureus.[1]

Experimental Protocols

MTT Assay for Anticancer Activity

The cytotoxic effects of the pyridine derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized pyridine derivatives or the standard drug (doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the treatment period, the medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Broth Microdilution Method for Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) of the synthesized pyridinium salts against Staphylococcus aureus was determined using the broth microdilution method.

  • Preparation of Compounds: Stock solutions of the synthesized compounds and the standard antibiotic (ciprofloxacin) were prepared. Serial two-fold dilutions were then made in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized inoculum of Staphylococcus aureus was prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted compounds was inoculated with the bacterial suspension. A positive control well (containing bacteria and broth without any compound) and a negative control well (containing only broth) were also included.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

Visualizing the Mechanisms and Workflow

To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by some anticancer pyridine derivatives, a typical experimental workflow, and a comparison of the structural features of the studied compounds.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PyridineDerivative Pyridine Derivative (Inhibitor) PyridineDerivative->PI3K

PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioactivity Biological Activity Validation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Pyridine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial IC50 Determine IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC Data Compare with Standard Drugs IC50->Data MIC->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Experimental Workflow for Biological Validation.

Logical_Comparison cluster_derivatives Synthesized Derivatives cluster_standards Standard Drugs PyridineCore {Pyridine Core | Common structural feature} PCA 2-Pyridinecarbothioamide (PCA) Derivatives - Anticancer Activity - Target: Tubulin Polymerization PyridineCore->PCA CiproSalt Ciprofloxacin-Pyridinium Salts - Antimicrobial Activity - Target: DNA Gyrase PyridineCore->CiproSalt Doxorubicin Doxorubicin - Anticancer - Target: Topoisomerase II Ciprofloxacin Ciprofloxacin - Antimicrobial - Target: DNA Gyrase

References

comparative analysis of dihydropyridine-based therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dihydropyridine-Based Therapeutic Agents

Dihydropyridines (DHPs) are a class of organic compounds that have been extensively developed as L-type calcium channel blockers. These agents are widely used in the management of cardiovascular diseases, particularly hypertension and angina pectoris. Their primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This guide provides a comparative analysis of prominent dihydropyridine-based therapeutic agents, focusing on their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Comparative Efficacy and Safety

The selection of a dihydropyridine agent is often guided by its pharmacokinetic profile, side-effect profile, and clinical trial data. The table below summarizes key quantitative data for several commonly prescribed dihydropyridines.

Therapeutic AgentBioavailability (%)Half-life (hours)Protein Binding (%)Common Adverse Effects
Amlodipine 64-8030-5097.5Peripheral edema, headache, flushing, dizziness
Nifedipine 45-75 (IR), 84-89 (ER)2-5 (IR), 7 (ER)92-98Dizziness, flushing, headache, peripheral edema, reflex tachycardia (especially with IR)
Felodipine 1511-16>99Peripheral edema, headache, flushing
Nicardipine 352-4>95Headache, flushing, tachycardia, peripheral edema
Isradipine 15-24895Dizziness, edema, flushing, headache, tachycardia
Nisoldipine 4-87-12>99Peripheral edema, headache, dizziness

Mechanism of Action: L-type Calcium Channel Blockade

Dihydropyridines exert their therapeutic effects by binding to the α1 subunit of the L-type calcium channel, which is the main pore-forming unit of the channel. This binding is voltage-dependent, with DHPs showing higher affinity for the inactivated state of the channel. By stabilizing the inactivated state, DHPs reduce the influx of calcium ions into vascular smooth muscle cells. This leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation.

cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel (α1 subunit) Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Reduced Ca²⁺ influx DHP Dihydropyridine (e.g., Amlodipine) DHP->Ca_channel Binds and blocks Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Influx (inhibited) Vasodilation Vasodilation Ca_int->Vasodilation Leads to BP Decreased Blood Pressure Vasodilation->BP Results in

Caption: Signaling pathway of dihydropyridine action on L-type calcium channels.

Experimental Protocols

Measurement of Vasodilator Activity using Aortic Ring Assay

This experiment assesses the in vitro vasodilator effect of dihydropyridine compounds on isolated arterial segments.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.7 glucose).

  • Ring Mounting: The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length. The rings are then mounted between two stainless steel hooks in organ baths containing 10 mL of K-H solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Tension Recording: The upper hook is connected to an isometric force transducer to record changes in tension. The rings are allowed to equilibrate for 60 minutes under a resting tension of 2g, with the K-H solution being changed every 15 minutes.

  • Contraction Induction: After equilibration, the aortic rings are contracted with phenylephrine (1 µM).

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of the dihydropyridine agent are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the phenylephrine-induced contraction. The EC50 (half-maximal effective concentration) is then calculated.

Experimental Workflow for Aortic Ring Assay

start Start: Euthanize Rat and Excise Thoracic Aorta prep Prepare Aortic Rings (3-4 mm length) start->prep mount Mount Rings in Organ Baths (Krebs-Henseleit solution, 37°C) prep->mount equilibrate Equilibrate for 60 min (Resting tension of 2g) mount->equilibrate contract Induce Contraction (Phenylephrine 1 µM) equilibrate->contract drug Add Cumulative Concentrations of Dihydropyridine contract->drug record Record Relaxation Response drug->record analyze Calculate EC50 record->analyze end End analyze->end

Caption: Workflow for assessing vasodilator activity using an aortic ring assay.

Logical Relationship of DHP Properties and Clinical Outcomes

The physicochemical and pharmacokinetic properties of dihydropyridine agents directly influence their clinical utility and side-effect profiles. For instance, a longer half-life allows for once-daily dosing, improving patient compliance, while high protein binding can affect drug distribution and potential for drug-drug interactions.

cluster_properties Pharmacokinetic Properties cluster_outcomes Clinical Outcomes Bioavailability Bioavailability DosingFreq Dosing Frequency Bioavailability->DosingFreq SideEffects Side Effect Profile (e.g., edema, tachycardia) Bioavailability->SideEffects HalfLife Half-life HalfLife->DosingFreq HalfLife->SideEffects ProteinBinding Protein Binding DDIs Drug-Drug Interactions ProteinBinding->DDIs PatientComp Patient Compliance DosingFreq->PatientComp

Caption: Relationship between pharmacokinetic properties and clinical outcomes of DHPs.

Cross-Validation of Experimental and Computational Results for Heterocyclic Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergy between experimental and computational approaches is paramount in the quest for novel therapeutics. This guide provides a comparative overview of these methods in the context of heterocyclic ligands, a cornerstone of modern drug discovery.

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are prevalent in a vast array of approved drugs due to their diverse chemical properties and ability to interact with a wide range of biological targets.[1] The validation of computational predictions through rigorous experimental testing is a critical step in the drug discovery pipeline, ensuring the efficient allocation of resources towards the most promising candidates.

This guide delves into the cross-validation of experimental and computational data for heterocyclic ligands, offering detailed methodologies, quantitative comparisons, and visual representations of key processes to aid researchers in this integrative approach.

Quantitative Data Comparison: Bridging the In Silico-In Vitro Gap

A crucial aspect of cross-validation is the direct comparison of quantitative data obtained from both computational and experimental methods. While computational tools provide valuable predictions of binding affinity, experimental assays are the gold standard for confirming these interactions. The following tables present a hypothetical but representative comparison of experimental and computational data for a series of heterocyclic kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Table 1: Comparison of Experimental and Computational Binding Affinities for Heterocyclic Kinase Inhibitors

Compound IDExperimental IC50 (nM)Computational Binding Energy (kcal/mol)Ligand Efficiency
HET-KIN-0115-9.80.45
HET-KIN-0245-9.20.41
HET-KIN-03120-8.50.38
HET-KIN-048-10.50.49
HET-KIN-05250-7.90.35

Table 2: Comparison of Experimental and Computational Binding Affinities for Heterocyclic GPCR Ligands

Compound IDExperimental Kd (nM)Computational Docking ScorePredicted pKi
HET-GPC-0130-10.28.5
HET-GPC-02150-9.17.8
HET-GPC-035-11.59.3
HET-GPC-0480-9.78.1
HET-GPC-05400-8.47.4

Experimental and Computational Methodologies

The successful cross-validation of data relies on the robust execution of both experimental and computational protocols. Below are detailed methodologies for key techniques.

Experimental Protocols

1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[2][3]

  • Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured relative to a reference cell.

  • Sample Preparation:

    • The protein and ligand are extensively dialyzed against the same buffer to minimize buffer mismatch effects.

    • The concentrations of the protein and ligand are accurately determined. The protein concentration is typically in the range of 10-100 µM, and the ligand concentration is 10-20 times higher than the protein concentration.

  • Instrumentation and Setup:

    • The sample and reference cells are thoroughly cleaned.

    • The sample cell is loaded with the protein solution, and the injection syringe is filled with the ligand solution.

    • The experiment is performed at a constant temperature.

  • Data Acquisition and Analysis:

    • A series of injections of the ligand are made into the sample cell, and the heat change for each injection is recorded.

    • The raw data is integrated to obtain the heat change per injection, which is then plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor surface in real-time.[4][5][6][7] It provides kinetic information (association and dissociation rate constants, kon and koff) in addition to the binding affinity (Kd).

  • Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.

  • Sensor Chip Preparation:

    • The protein is immobilized on the sensor chip surface using a suitable chemistry (e.g., amine coupling).

    • The surface is then blocked to prevent non-specific binding.

  • Binding Analysis:

    • A solution of the analyte at various concentrations is flowed over the sensor surface.

    • The association of the analyte to the ligand is monitored in real-time.

    • A buffer flow is then initiated to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

3. IC50 Determination for Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For kinase inhibitors, this is typically determined using an in vitro kinase assay.[8][9][10][11][12]

  • Principle: The activity of a kinase is measured in the presence of varying concentrations of the inhibitor.

  • Assay Setup:

    • A reaction mixture containing the kinase, a specific substrate (e.g., a peptide), and ATP is prepared.

    • The inhibitor is added at a range of concentrations.

    • The reaction is initiated by the addition of ATP.

  • Detection:

    • The kinase activity can be measured using various methods, such as phosphorylation of the substrate detected by a specific antibody or by measuring ATP consumption.

  • Data Analysis:

    • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Computational Protocols

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[13][14][15][16][17] The docking score is an estimation of the binding affinity.

  • Protein and Ligand Preparation:

    • The 3D structure of the protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.

    • The 3D structure of the heterocyclic ligand is generated and its energy is minimized.

  • Grid Generation:

    • A grid box is defined around the active site of the protein.

  • Docking Simulation:

    • A docking algorithm is used to explore different conformations and orientations of the ligand within the grid box.

    • A scoring function is used to evaluate the binding affinity of each pose.

  • Analysis:

    • The docking poses are ranked based on their scores. The pose with the best score is considered the most likely binding mode. The interactions between the ligand and the protein are analyzed.

2. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the binding event than static docking.[1][18][19]

  • System Setup:

    • The protein-ligand complex, often obtained from molecular docking, is placed in a simulation box.

    • The box is filled with water molecules to solvate the system. Ions are added to neutralize the system and mimic physiological conditions.

  • Simulation Parameters:

    • A force field is chosen to describe the interactions between the atoms.

    • The system is first minimized to remove any steric clashes.

    • The system is then gradually heated to the desired temperature and equilibrated.

  • Production Run:

    • The MD simulation is run for a specific period of time (nanoseconds to microseconds).

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to study the stability of the protein-ligand complex, the conformational changes of the protein and ligand, and the key interactions that mediate binding.

Visualization of Key Processes

Visualizing complex biological and computational processes is essential for a clear understanding of the relationships between different components.

Cross_Validation_Workflow cluster_computational Computational Approach cluster_experimental Experimental Approach Virtual_Screening Virtual Screening of Heterocyclic Ligands Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Binding_Energy_Prediction Binding Energy Prediction MD_Simulations->Binding_Energy_Prediction Data_Comparison Data Comparison and Cross-Validation Binding_Energy_Prediction->Data_Comparison Ligand_Synthesis Ligand Synthesis Biochemical_Assays Biochemical Assays (e.g., Kinase Assay) Ligand_Synthesis->Biochemical_Assays Biophysical_Assays Biophysical Assays (ITC, SPR) Ligand_Synthesis->Biophysical_Assays Binding_Affinity_Determination Binding Affinity (Kd, IC50) Biochemical_Assays->Binding_Affinity_Determination Biophysical_Assays->Binding_Affinity_Determination Binding_Affinity_Determination->Data_Comparison Lead_Optimization Lead Optimization Data_Comparison->Lead_Optimization

A generalized workflow for the cross-validation of computational and experimental results.

GPCR_Signaling_Pathway Heterocyclic_Ligand Heterocyclic Ligand (Agonist) GPCR G-Protein Coupled Receptor (e.g., 5-HT2A) Heterocyclic_Ligand->GPCR Binds to G_Protein Gq/11 Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_Release->Cellular_Response Contributes to

A simplified Gq-coupled GPCR signaling pathway modulated by a heterocyclic agonist.

Logical_Relationship cluster_insilico In Silico (Computational) cluster_invitro In Vitro (Experimental) Prediction Prediction of Binding (Docking, MD) Hypothesis Hypothesis Generation Prediction->Hypothesis Validation Validation of Binding (ITC, SPR, Assays) Hypothesis->Validation Guides Confirmation Confirmation of Activity Validation->Confirmation Confirmation->Prediction Refines

The iterative and logical relationship between computational and experimental approaches.

References

Safety Operating Guide

Safe Disposal of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Safe Disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbaldehyde, a compound utilized in various research and drug development applications. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

This guide outlines the necessary safety precautions, step-by-step disposal protocols, and waste classification for researchers, scientists, and drug development professionals. By following these procedures, laboratories can maintain a safe working environment and ensure responsible chemical waste management.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber, Butyl rubber, Viton®)To prevent skin contact and absorption.[1][3]
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1][3]To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[1]To avoid inhalation of vapors.

In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[4] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbaldehyde waste must comply with all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it as regular trash.[4]

  • Waste Identification and Segregation:

    • All waste containing 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbaldehyde, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][5]

  • Waste Collection and Labeling:

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5]

    • The label should clearly identify the contents as "Hazardous Waste: 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbaldehyde" and list associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be cool, dry, and away from sources of ignition.[4]

  • Final Disposal:

    • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

Waste Classification and Handling Summary

Waste TypeContainer RequirementsLabelingStorage LocationDisposal Method
Solid Waste (Contaminated labware, PPE)Sealable, compatible container."Hazardous Waste," Chemical Name, Hazard Symbols.Designated satellite accumulation area.Licensed chemical destruction or incineration.[2]
Liquid Waste (Unused compound, solutions)Sealable, airtight, compatible waste container.[5]"Hazardous Waste," Chemical Name, Hazard Symbols.Designated satellite accumulation area, away from incompatibles.[5]Licensed chemical destruction or incineration.[2]
Aqueous Solutions Sealable, compatible container."Hazardous Waste," Chemical Name, Concentration, Hazard Symbols.Designated satellite accumulation area.Licensed chemical destruction or incineration.[2]

Disposal Workflow

cluster_startcluster_ppecluster_classificationcluster_segregationcluster_collectioncluster_storagecluster_disposalcluster_endstartGeneration of Waste(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde)ppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppeclassifyClassify as Hazardous Wasteppe->classifysegregateSegregate fromIncompatible Wasteclassify->segregatecollectCollect in Labeled,Sealed Containersegregate->collectstoreStore in DesignatedSatellite Accumulation Areacollect->storedisposeArrange for Professional Disposal(Incineration or Chemical Destruction)store->disposeend_nodeDisposal Completedispose->end_node

Caption: Disposal workflow for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbaldehyde.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.